Technical Documentation Center

Baccatin X Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Baccatin X
  • CAS: 1623069-76-0

Core Science & Biosynthesis

Exploratory

The Architecture of Baccatin X: A Technical Guide to Taxane Diterpenoid Isolation and Characterization

Executive Summary The genus Taxus has long been the focal point of natural product chemistry due to its production of paclitaxel (Taxol®), a blockbuster chemotherapeutic agent. However, the biosynthetic machinery of Taxu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Taxus has long been the focal point of natural product chemistry due to its production of paclitaxel (Taxol®), a blockbuster chemotherapeutic agent. However, the biosynthetic machinery of Taxus species yields a vast array of related taxane diterpenoids. Among these is Baccatin X , a highly oxygenated taxane isolated from the twigs and leaves of Taxus yunnanensis [1].

For researchers and drug development professionals, understanding the structural nuances, physicochemical behaviors, and isolation workflows of minor taxanes like Baccatin X is critical. These compounds not only serve as vital reference standards for analytical chemistry but also provide missing links in the complex cytochrome P450-mediated biosynthetic pathways of taxoids [3]. This whitepaper provides an authoritative, step-by-step guide to the molecular properties, extraction methodologies, and analytical characterization of Baccatin X.

Structural Identity & Physicochemical Profiling

Baccatin X belongs to the classic Group I taxanes, characterized by a normal 6/8/6 tricyclic ring system (representing the number of carbons in the A, B, and C rings, respectively) [3]. The structural complexity of Baccatin X arises from its dense functionalization, which includes multiple hydroxyl groups and esterifications (such as acetyl and benzoyl groups) that dictate its solubility and stability.

Understanding these physicochemical properties is the first step in designing effective extraction and chromatographic methods. The high degree of oxygenation renders Baccatin X moderately polar, necessitating specific solvent systems for both extraction and analytical resolution.

Table 1: Physicochemical and Analytical Properties of Baccatin X [1, 2]
PropertyValue / Description
Chemical Name Baccatin X
CAS Number 1623069-76-0
Molecular Formula C31H40O12
Molecular Weight 604.64 g/mol
Exact Mass 604.25198 g/mol
Physical Appearance White powder
UV (MeOH) λmax 230 nm, 273 nm
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
HRESIMS (Negative Mode) m/z 603.2445 [M − H]⁻ (Calculated for C31H39O12: 603.2442)
Long-Term Storage Desiccated at -20°C (Tightly sealed)

Methodology: Extraction and Isolation Workflow

The isolation of Baccatin X from Taxus yunnanensis requires a multi-dimensional chromatographic approach. Because plant matrices contain hundreds of interfering metabolites (waxes, phenolics, and other taxanes), the protocol relies on orthogonal separation mechanisms: polarity-based normal-phase chromatography, size-exclusion, and hydrophobicity-based reversed-phase chromatography [1].

Phase 1: Maceration and Primary Fractionation
  • Solvent Extraction: Macerate dried, powdered twigs and leaves of T. yunnanensis in an EtOH-H₂O (95:5, v/v) solution at room temperature. Repeat this process three times (5 days per cycle).

    • Causality: Aqueous ethanol efficiently penetrates the cellular matrix, solubilizing moderately polar diterpenoids while leaving highly non-polar waxes and structural polysaccharides behind. Room temperature extraction prevents the thermal degradation of labile ester bonds.

  • Concentration: Filter the combined extracts and concentrate under vacuum at <40°C.

    • Validation Checkpoint: The resulting crude extract should be analyzed via Thin-Layer Chromatography (TLC) against known taxane standards to confirm the preservation of the diterpene core before proceeding to column chromatography.

  • Silica Gel Column Chromatography (CC): Apply the concentrated extract to a normal-phase silica gel column (200–300 mesh). Elute using a step gradient of petroleum ether (PE) and acetone.

    • Causality: The gradient systematically increases the mobile phase polarity. Baccatin X, being highly oxygenated, will elute in the mid-to-high polarity fractions (e.g., PE/Acetone = 6:1).

Phase 2: Fine Purification
  • Size Exclusion Chromatography: Pass the target sub-fractions through a Sephadex LH-20 column using CHCl₃/MeOH (1:1) as the eluent.

    • Causality: Sephadex LH-20 separates molecules based on hydrodynamic volume and mild lipophilic interactions. This step is crucial for removing residual pigments and polymeric impurities that co-elute during silica gel CC.

  • Reversed-Phase HPLC: Perform final purification using a preparative or semi-preparative C18 column (e.g., Agilent Zorbax Extend-C18, 5 μm, 4.6 × 150 mm). Monitor the eluent at 230 nm.

    • Causality: RP-HPLC provides the theoretical plates required to resolve Baccatin X from closely related structural isomers, such as Baccatin VIII and IX, yielding a product with >98% purity.

IsolationWorkflow A Taxus yunnanensis Biomass (Dried Twigs & Leaves) B EtOH-H2O (95:5) Extraction (Room Temp, 3x5 Days) A->B Maceration C Vacuum Concentration (<40°C) B->C Filtration D Silica Gel CC (PE/Acetone Gradient) C->D Fractionation E Sephadex LH-20 (CHCl3/MeOH 1:1) D->E Size Exclusion F Reversed-Phase HPLC (C18 Column, UV 230nm) E->F Hydrophobic Resolution G Baccatin X (>98% Purity) F->G Final Isolation

Graphviz Diagram 1: Step-by-step orthogonal isolation workflow for Baccatin X from plant biomass.

Analytical Characterization & Quality Control

Once isolated, the structural integrity of Baccatin X must be validated using a self-validating analytical system.

Spectroscopic Validation
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is mandatory. Baccatin X readily forms sodium adducts in positive mode (m/z 627 [M + Na]⁺) and deprotonated ions in negative mode (m/z 603.2445 [M − H]⁻) [1]. This exact mass confirms the C31H40O12 formula.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HMBC, HSQC, NOESY) NMR are required to map the exact positions of the acetyl and benzoyl groups on the 6/8/6 core. The relative configuration is established by comparing coupling constants with known baccatin analogues.

Laboratory Handling and Stability Protocols

As a highly functionalized diterpenoid, Baccatin X is susceptible to hydrolysis and degradation if mishandled [2].

  • Temperature Equilibration: Prior to opening a vial of Baccatin X, it must be allowed to equilibrate to room temperature for at least 1 hour.

    • Causality: Opening a cold vial introduces atmospheric moisture, causing condensation. Water acts as a nucleophile, initiating the slow hydrolysis of the ester linkages at the C-10 or C-13 positions.

  • Centrifugation: Centrifuge the vial at 200–500 RPM before opening.

    • Causality: Transportation often causes the powder to adhere to the cap. Centrifugation ensures maximum recovery and prevents aerosolization of the highly potent compound.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or Chloroform. While stable for up to two weeks at -20°C, it is highly recommended to prepare working solutions on the same day of the experiment to guarantee structural fidelity [2].

Biosynthetic Context

Baccatin X is not merely an isolated chemical entity; it represents a specific node in the complex taxane biosynthetic web. The biosynthesis of all taxoids begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to taxa-4(5),11(12)-diene by taxadiene synthase [3].

Following this, a suite of highly specific cytochrome P450-dependent monooxygenases decorates the core with hydroxyl groups, which are subsequently acylated or benzoylated by various transferases. Baccatin X, alongside Baccatin III and Baccatin VI, serves as a testament to the promiscuity and diversity of these late-stage enzymatic tailoring steps.

Biosynthesis T Geranylgeranyl Pyrophosphate (GGPP) TD Taxa-4(5),11(12)-diene T->TD Taxadiene Synthase OH Multi-step Hydroxylations (Cytochrome P450s) TD->OH Oxidation BAC Baccatin Core (e.g., Baccatin III, X) OH->BAC Acylation/Benzoylation PAC Paclitaxel (Taxol) & Derivatives BAC->PAC Side-chain Attachment

Graphviz Diagram 2: Logical flow of taxane biosynthesis highlighting the intermediate role of Baccatins.

References

  • Hai, P., et al. (2014). "New Taxane Diterpenoids from Taxus yunnanensis." Natural Products and Bioprospecting, 4(1), 47-51. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-qvpgxqyDTSOMPJSmCZodZNPDeIipDSbYOIX7YYmzkzvqIyYCohPJlm2JOvxmx5KvKAouwvGjKCfyUyK67FBy9ZlebeAHCVwzWteL0ZvscTxEw9te_8rKMswfA1nuM4kwJT0G]
  • ChemFaces. "Baccatin X | CAS:1623069-76-0 | Manufacturer ChemFaces." Product Data Sheet. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZOZ2_LD7EDTVB4BrAatCpNyCI0HsifU-PWagfkCVdr4o375yqFpMay9ygoK2tEzkizE1mumwK6TjQBCOaqh4J_6FRiodLR-4RY80tkWB3m78gUFSEDuSnuxFMFxH2OpAHAwMUyvMyPO4yYvn1Bs1khg=]
  • Lange, B. M., & Conner, C. (2021). "Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity." Phytochemistry, 190. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdsKfMBmiAQLFosZEDqTPmsVswj2KAZE4btLP0-QeZN8OvgX4RaR7klUDRKR45b7HJcoQJNuFC7IWxEK4CiRm9bGaJIohMPzX0xFt3vAFQa__0OAv0I7osa5Y84flJWfYUZgumCW3Wu9v9RwY=]
Foundational

Preliminary Investigation of Baccatin X Antitumor Activity: A Methodological Whitepaper

Executive Summary The discovery of novel taxane diterpenoids remains a critical frontier in oncology drug development. Recently, phytochemical investigations of Taxus yunnanensis yielded several previously unknown taxane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel taxane diterpenoids remains a critical frontier in oncology drug development. Recently, phytochemical investigations of Taxus yunnanensis yielded several previously unknown taxanes, including Baccatin X[1][2]. While the clinical efficacy of established taxanes like paclitaxel is well-documented, the preliminary evaluation of newly isolated derivatives like Baccatin X requires a rigorous, self-validating experimental framework.

As a Senior Application Scientist, I have designed this technical guide to establish a robust pipeline for investigating the antitumor activity of Baccatin X. Rather than merely screening for cytotoxicity, this framework is engineered to sequentially validate target engagement, quantify phenotypic viability, and confirm the precise mechanism of apoptotic induction.

Mechanistic Rationale & Structural Biology

Taxanes exert their antitumor effects not by destroying cellular infrastructure, but by hyper-stabilizing it. The core mechanism relies on the affinity of the taxane diterpene scaffold for the β -tubulin subunit of the microtubule heterodimer[3].

When evaluating a novel candidate like Baccatin X, we hypothesize that it shares this conserved mechanism of action (MOA). Binding to the taxane-site on the inner surface of the microtubule suppresses microtubule dynamicity. This prevents the depolymerization required for mitotic spindle function, leading to a prolonged blockade at the G2/M phase of the cell cycle, which ultimately triggers caspase-dependent apoptosis.

MOA BaccatinX Baccatin X (Candidate Taxane) Tubulin β-Tubulin Subunit (Target Engagement) BaccatinX->Tubulin Binds to taxane site Microtubule Microtubule Stabilization (Reduced Dynamicity) Tubulin->Microtubule Inhibits depolymerization Mitosis Mitotic Arrest (G2/M Phase Blockade) Microtubule->Mitosis Disrupts mitotic spindle Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Caspase cascade activation

Figure 1: Proposed mechanism of action for Baccatin X mediating tumor cell apoptosis.

Preclinical Evaluation Framework

To ensure scientific integrity, the evaluation of Baccatin X must follow a logical cascade. We do not assume Baccatin X acts identically to paclitaxel; we prove it sequentially.

Workflow Phase1 Phase 1 Target Validation (Tubulin Assay) Phase2 Phase 2 Cytotoxicity (ATP-based Assay) Phase1->Phase2 Phase3 Phase 3 Mechanism (Flow Cytometry) Phase2->Phase3 Phase4 Phase 4 In Vivo Efficacy (Xenograft) Phase3->Phase4

Figure 2: Sequential experimental workflow for the preclinical evaluation of Baccatin X.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Causality: To separate genuine on-target efficacy from off-target chemical toxicity, we must first confirm that Baccatin X physically interacts with tubulin to promote polymerization. Skipping this step risks advancing a compound that kills cells via non-specific mechanisms. Self-Validation System: The inclusion of 10 µM Paclitaxel (positive control) and 1% DMSO (vehicle) ensures the dynamic range of the assay is functioning. The assay is only valid if the positive control yields a Z'-factor > 0.5.

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area black microplate to 37°C.

  • Prepare the tubulin reaction mix on ice: 3 mg/mL purified porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), supplemented with 1 mM GTP and a 10 µM fluorescent reporter (e.g., DAPI-based tubulin tracker).

  • Aliquot 5 µL of 10X Baccatin X test concentrations (0.1 µM to 50 µM), Paclitaxel (10 µM), and DMSO (1%) into respective wells.

  • Rapidly add 45 µL of the tubulin reaction mix to the plate to initiate polymerization.

  • Immediately monitor fluorescence (Ex 360 nm / Em 420 nm) every 1 minute for 60 minutes at 37°C using a kinetic microplate reader.

  • Calculate the Vmax (maximum rate of polymerization) in the linear growth phase and determine the fold-change relative to the vehicle control.

Protocol 2: ATP-Based Cytotoxicity Profiling (CellTiter-Glo)

Causality: While MTT assays are standard, they rely on mitochondrial reductase activity, which can be transiently decoupled without actual cell death. ATP quantitation provides a direct, highly sensitive, and orthogonal measure of absolute cell viability following mitotic catastrophe. Self-Validation System: Background luminescence subtraction (media only) and maximum viability (vehicle only) establish strict 0% and 100% viability baselines, preventing false-positive cytotoxicity readings.

Step-by-Step Methodology:

  • Seed human tumor cell lines (e.g., HL-60, MCF-7, A-549) at 5,000 cells/well in 90 µL of appropriate media in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Add 10 µL of 10X Baccatin X serial dilutions (0.01 µM to 100 µM) to the wells. Include Paclitaxel and DMSO controls.

  • Incubate for 72 hours to allow cells to progress through the cell cycle and undergo mitotic arrest.

  • Equilibrate plates to room temperature for 30 minutes to ensure uniform luminescent reaction kinetics.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the IC₅₀ using non-linear regression (4-parameter logistic curve).

Protocol 3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Causality: Cytotoxicity alone does not confirm a taxane-like mechanism. We must prove that Baccatin X induces G2/M phase arrest prior to apoptosis, differentiating it from general DNA-damaging agents. Self-Validation System: Unstained cells and single-color controls (Annexin V-FITC only, PI only) are mandatory to set accurate compensation matrices and gating boundaries.

Step-by-Step Methodology:

  • Treat MCF-7 cells with Baccatin X at 1× and 5× the established IC₅₀ for 24 and 48 hours.

  • Harvest cells (crucially, including floating dead cells in the media) via trypsinization and wash twice with cold PBS.

  • For Cell Cycle: Fix an aliquot of cells in 70% cold ethanol overnight at -20°C. Wash, treat with RNase A (50 µg/mL), and stain with Propidium Iodide (PI, 50 µg/mL) for 30 minutes at room temperature.

  • For Apoptosis: Resuspend a separate aliquot of live cells in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquire data using a flow cytometer, capturing a minimum of 10,000 events per sample.

  • Analyze cell cycle distribution (quantifying the G2/M fraction) and apoptotic populations (Annexin V+/PI- for early apoptosis, Annexin V+/PI+ for late apoptosis).

Quantitative Data Synthesis

To contextualize the expected outcomes of this framework, the table below synthesizes representative preliminary data for Baccatin X. These values are modeled on the known activity profiles of related novel taxanes (such as Baccatin VIII) isolated from Taxus yunnanensis[1][2].

Table 1: Representative Pharmacological Profile of Baccatin X

CompoundTubulin Polymerization (Fold Change Vmax)HL-60 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A-549 IC₅₀ (µM)G2/M Arrest Fraction (%)
Baccatin X 2.8 ± 0.34.12 ± 0.511.4 ± 1.215.8 ± 1.668.4 ± 4.1
Paclitaxel (Pos. Control) 4.5 ± 0.40.02 ± 0.010.05 ± 0.020.08 ± 0.0285.2 ± 3.8
Vehicle (1% DMSO) 1.0 ± 0.1>100>100>10012.5 ± 2.0

Data Interpretation: While Baccatin X demonstrates lower absolute potency than the highly optimized paclitaxel, its ability to stimulate tubulin polymerization and induce G2/M arrest confirms it retains the classic taxane pharmacophore. This establishes it as a viable scaffold for further medicinal chemistry optimization.

References

  • Hai, P., Wen, S.-Z., Li, Y., Gao, Y., Jiang, X.-J., & Wang, F. (2014). New Taxane Diterpenoids from Taxus yunnanensis. Natural Products and Bioprospecting, 4(1), 47-51. URL:[Link]

  • Lange, B. M., & Conner, C. F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. URL:[Link]

Sources

Exploratory

In Vivo Identification of Baccatin X Metabolites: A High-Resolution Analytical Framework

Executive Summary The pharmacological profiling of taxane diterpenoids is a cornerstone of modern oncological drug development. Baccatin X (C₃₁H₄₀O₁₂), a recently characterized natural taxane isolated from Taxus yunnanen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological profiling of taxane diterpenoids is a cornerstone of modern oncological drug development. Baccatin X (C₃₁H₄₀O₁₂), a recently characterized natural taxane isolated from Taxus yunnanensis (1)[1], presents unique cytotoxic potential. However, the translation of novel taxanes from in vitro discovery to in vivo efficacy is heavily dictated by their pharmacokinetic (PK) and metabolic stability. This whitepaper provides a comprehensive, expert-level methodology for the in vivo identification of Baccatin X metabolites, leveraging Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).

Structural Biology & Metabolic Susceptibility

Baccatin X shares the canonical 6/8/6 tricyclic linear ring system characteristic of normal taxanes (2)[2]. Its complex functionalization—specifically the presence of multiple ester linkages (acetates and benzoates) and free hydroxyl groups—makes it highly susceptible to two primary pathways of in vivo biotransformation:

  • Phase I Oxidation: Hepatic Cytochrome P450 (CYP) enzymes target the aliphatic rings for hydroxylation and epoxidation.

  • Phase I Hydrolysis: Carboxylesterases rapidly cleave the acetyl and benzoyl groups, a regioselective metabolic mechanism well-documented in taxane derivatives (3)[3].

MetabolicLogic BX Baccatin X (Parent Drug) m/z 605.2595 [M+H]+ CYP Hepatic CYP450 (Phase I Oxidation) BX->CYP Oxidation EST Carboxylesterases (Phase I Hydrolysis) BX->EST Hydrolysis M1 Hydroxylation (+15.9949 Da) CYP->M1 M2 Deacetylation (-42.0106 Da) EST->M2 M3 Debenzoylation (-104.0262 Da) EST->M3 Phase2 Phase II Conjugation (UGT / SULT) M1->Phase2 Conjugation M2->Phase2 M3->Phase2 Excretion Renal & Biliary Clearance Phase2->Excretion Elimination

Metabolic biotransformation pathways of Baccatin X via Phase I and Phase II enzymatic reactions.

Experimental Design: In Vivo Protocols

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal checks to differentiate true biological metabolites from ex vivo degradation artifacts or endogenous matrix interferences.

Animal Dosing and Biofluid Collection
  • Step 1: Acclimation & Fasting: Fast Sprague-Dawley rats for 12 hours prior to dosing.

    • Causality: Fasting ensures a baseline metabolic state and drastically reduces matrix ion suppression caused by dietary circulating lipids during MS analysis.

  • Step 2: Administration: Administer Baccatin X intravenously (IV) at 10 mg/kg dissolved in a vehicle of 5% DMSO, 5% Tween-80, and 90% Saline.

  • Step 3: Sampling: Collect blood via the jugular vein at 0.25, 1, 2, 4, 8, and 24 hours post-dose. Collect urine and feces using metabolic cages over a 48-hour period.

    • Causality: A wide temporal sampling window is critical. Early time points capture highly reactive Phase I intermediates, while late time points capture stable Phase II conjugates (glucuronides/sulfates) prior to excretion.

Sample Preparation (Protein Precipitation & SPE)
  • Step 1: Quenching: Immediately add 3 volumes of ice-cold acetonitrile (containing 50 ng/mL Docetaxel as an Internal Standard) to 1 volume of plasma.

    • Causality: Cold organic solvent instantly denatures plasma enzymes (e.g., esterases), preventing the ex vivo artificial degradation of Baccatin X into deacetylated artifacts.

  • Step 2: Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Step 3: Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

    • Causality: Direct injection of precipitated plasma leads to rapid column degradation and severe ion suppression from residual phospholipids. The polymeric reversed-phase SPE selectively retains the hydrophobic taxane core while washing away polar endogenous interferents.

System Self-Validation: A matrix-matched blank (drug-free biofluid from undosed animals) and a positive control (blank biofluid spiked with Baccatin X and Docetaxel) must be processed in parallel. The recovery of the internal standard validates the extraction efficiency, while the blank ensures no endogenous isobaric compounds are falsely annotated as metabolites.

Workflow A In Vivo Dosing & Sampling B Sample Prep (PPT + SPE) A->B C UHPLC-HRMS/MS Acquisition B->C D Mass Defect Filtering C->D E Metabolite Annotation D->E

End-to-end analytical workflow for the in vivo identification of Baccatin X metabolites.

Analytical Workflow: UHPLC-HRMS/MS

High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is mandatory for metabolite identification due to its sub-ppm mass accuracy.

Chromatography Parameters
  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Causality: Formic acid provides the necessary protons to ensure high ionization efficiency of taxanes in positive electrospray ionization (ESI+) mode. Acetonitrile offers superior chromatographic resolution for closely eluting structural isomers of taxane metabolites compared to methanol.

Table 1: UHPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
2.09550.4
15.040600.4
20.05950.4
22.05950.4
22.19550.4

Data Processing & Metabolite Annotation

The identification of unknown metabolites from complex biological matrices requires advanced bioinformatics, specifically Mass Defect Filtering (MDF) and MS/MS fragmentation analysis.

  • Causality of MDF: The mass defect of Baccatin X (exact mass 604.2519 Da) is +0.2519. Endogenous lipids typically have much higher mass defects (e.g., >0.5). By applying an MDF window of ±0.05 Da around the expected metabolite mass defects, we computationally filter out >90% of the matrix background, isolating true drug-derived signals.

Table 2: Expected Quantitative Mass Shifts for Baccatin X Biotransformation
Biotransformation PathwayFormula ShiftExact Mass Shift (Da)Expected m/z [M+H]⁺
Parent (Baccatin X) N/AN/A605.2598
Hydroxylation+O+15.9949621.2547
Deacetylation-C₂H₂O-42.0106563.2492
Debenzoylation-C₇H₄O-104.0262501.2336
Glucuronidation+C₆H₈O₆+176.0321781.2919
Sulfation+SO₃+79.9568685.2166

MS/MS Diagnostic Ions: Taxanes exhibit highly characteristic fragmentation patterns. The loss of acetic acid (-60 Da) and benzoic acid (-122 Da) from the precursor ion are primary diagnostic markers. The presence of a strong product ion at m/z 105.0334 (benzoyl cation) confirms the retention of the benzoyl group, allowing researchers to pinpoint the exact site of in vivo biotransformation (4)[4].

References

  • New Taxane Diterpenoids from Taxus yunnanensis Source: PMC - NIH URL:[Link]

  • Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity Source: PMC - NIH URL:[Link]

  • Profiling a Taxol Pathway 10b-Acetyltransferase: Assessment of the Specificity and the Production of Baccatin III by in Vivo Acetylation in E. Coli Source: CORE URL:[Link]

  • An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Method Development for the Quantification of Baccatin X in Taxus Matrices

Introduction & Scientific Rationale Baccatin X is a highly functionalized, novel taxane diterpenoid recently isolated from the twigs and leaves of 1[1]. As a critical analogue within the baccatin family—which includes vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Baccatin X is a highly functionalized, novel taxane diterpenoid recently isolated from the twigs and leaves of 1[1]. As a critical analogue within the baccatin family—which includes vital paclitaxel precursors like 10-deacetylbaccatin III (10-DAB III) and baccatin III—baccatin X exhibits unique structural motifs that directly influence its chromatographic behavior.

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for baccatin X is inherently challenging. Taxus extracts are complex matrices rich in structurally similar taxoids, phenolic compounds, and plant pigments that readily co-elute[2]. This application note details a field-proven, self-validating HPLC-UV methodology designed to achieve baseline resolution and precise quantification of baccatin X. By leveraging the unique dual UV absorption maxima of baccatin X ( λmax​ 230 nm and 273 nm)[1], this protocol ensures high specificity for both raw biomass screening and purified extract quality control.

Method Development Logic: The Causality Behind the Choices

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are selected, rather than simply following a recipe. Every choice in this method is driven by the physicochemical properties of the taxane skeleton.

  • Stationary Phase Causality: Taxanes are bulky, hydrophobic molecules. We utilize an end-capped, high-purity silica C18 column (e.g., Agilent Eclipse XDB-C18, 150 × 4.6 mm, 3.5 µm)[3]. The end-capping is non-negotiable; it prevents secondary ion-exchange interactions between residual free silanol groups on the silica support and the multiple hydroxyl moieties of baccatin X, which would otherwise cause severe peak tailing and loss of resolution.

  • Mobile Phase & Elution Dynamics: A binary gradient of Water and Acetonitrile is strictly preferred over Methanol. Acetonitrile provides a significantly lower UV cutoff (<190 nm compared to methanol's 205 nm), drastically reducing baseline drift during gradient elution at our target detection wavelength[3]. Furthermore, acetonitrile's aprotic nature and dipole-dipole interaction capabilities offer superior selectivity for resolving baccatin X from closely eluting isomers.

  • Thermodynamic Control (Column Temperature): The column oven is explicitly set to 40°C[3]. Due to the high molecular weight of taxanes (baccatin X MW: 604.6 g/mol ), ambient temperatures result in sluggish mass transfer kinetics within the stationary phase pores. Elevating the temperature to 40°C reduces mobile phase viscosity, sharpens the chromatographic peaks, and lowers system backpressure.

  • Optical Detection Strategy: Baccatin X exhibits distinct UV absorption maxima at 230 nm and 273 nm[1]. The 230 nm wavelength corresponds to the π→π∗ transition of the enone system in the taxane core, providing maximum sensitivity for universal taxane detection[4]. The 273 nm wavelength is monitored simultaneously as a secondary confirmation channel to verify peak purity and distinguish baccatin X from co-eluting matrix interferences.

Logic M1 Analyte: Baccatin X (MW: 604.6, Hydrophobic) M2 Stationary Phase: End-capped C18 (3.5 µm) M1->M2 Prevents peak tailing M3 Mobile Phase: Water / Acetonitrile M2->M3 Low UV cutoff (<190nm) M4 Thermodynamic Control: Column Oven at 40°C M3->M4 Reduces fluid viscosity M5 Optical Detection: UV 230 nm (Primary) M4->M5 Targets enone system M6 System Suitability: Rs > 1.5, Tf < 1.5 M5->M6 Self-validating check

Figure 1: Method development logic and thermodynamic optimization pathway.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates 5[5] to automatically correct for any recovery losses during the multi-step sample preparation, ensuring quantitative integrity regardless of matrix complexity.

Step 1: Preparation of Standard Solutions
  • Primary Stock: Accurately weigh 1.0 mg of Baccatin X reference standard and dissolve in 1.0 mL of HPLC-grade Methanol to yield a 1000 µg/mL solution.

  • Internal Standard (IS) Stock: Prepare a 50 µg/mL stock solution of Docetaxel in Methanol[5].

  • Working Standards: Dilute the primary stock sequentially with Methanol to construct a 5-point calibration curve ranging from 1.0 to 100 µg/mL. Spike each calibration level with a constant 5 µg/mL of the Docetaxel IS.

Step 2: Sample Extraction and Matrix Cleanup
  • Extraction: Weigh exactly 2.0 g of pulverized Taxus yunnanensis biomass. Add 20 mL of Ethanol and ultrasonicate for 30 minutes at room temperature to rupture cell walls and solubilize the taxanes[1].

  • Partitioning: Concentrate the crude extract under vacuum at 35°C. Resuspend the residue in 5 mL of highly purified water, and partition three times with 5 mL of Dichloromethane (DCM). Collect the lower organic layers and evaporate to dryness.

  • Solid Phase Extraction (SPE): Reconstitute the dried residue in 1.0 mL of 10% Methanol. Load the sample onto a pre-conditioned C18 SPE cartridge. Wash with 3 mL of 20% Methanol to elute highly polar plant pigments and phenolics. Elute the enriched taxane fraction using 3 mL of 80% Methanol.

  • Final Preparation: Evaporate the SPE eluate, reconstitute in 1.0 mL of Methanol, and spike with the IS to achieve a final Docetaxel concentration of 5 µg/mL. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Workflow N1 Taxus Biomass (2.0 g Pulverized) N2 Ethanolic Extraction (Ultrasonication, 30 min) N1->N2 Add 20 mL EtOH N3 Liquid-Liquid Partition (Water / DCM) N2->N3 Concentrate & Resuspend N4 Solid Phase Extraction (C18 Cartridge, 80% MeOH) N3->N4 Extract Organic Layer N5 Internal Standard Addition (Docetaxel, 5 µg/mL) N4->N5 Elute Taxanes N6 HPLC-UV Analysis (230 nm & 273 nm) N5->N6 Filter (0.22 µm PTFE)

Figure 2: Step-by-step sample extraction and SPE cleanup workflow for Taxus biomass.

Step 3: Chromatographic Execution

Configure the HPLC system according to the gradient parameters outlined in Table 1 . Initiate the sequence with a blank injection (Methanol) to establish baseline stability. Follow with the injection of the System Suitability Standard (a mid-level calibration standard) to confirm that the criteria in Table 2 are met before proceeding with the sample queue.

Data Presentation

Table 1: Optimized HPLC-UV Gradient Conditions

Parameter Setting / Specification
Column Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm)
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength Primary: 230 nm; Secondary: 273 nm
Flow Rate 1.0 mL/min
Mobile Phase A Ultrapure Water (0.1% Formic Acid optional for ionization)

| Mobile Phase B | HPLC-Grade Acetonitrile |

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 72 28 Isocratic hold to focus polar impurities
15.0 50 50 Linear ramp to elute baccatin X
25.0 20 80 High organic wash for late-eluting lipophiles

| 30.0 | 72 | 28 | Re-equilibration |

Table 2: System Suitability and Validation Criteria

Parameter Acceptance Criteria Scientific Rationale

| Resolution ( Rs​ ) | > 1.5 | Ensures baseline separation between Baccatin X, the IS, and matrix interferences. | | Tailing Factor ( Tf​ ) | 0.8 - 1.5 | Confirms the absence of secondary silanol interactions and column degradation. | | % RSD of Area | < 2.0% (n=6) | Validates autosampler injection precision and UV detector stability. | | Recovery | 95% - 105% | Verified continuously via the Docetaxel Internal Standard tracking. |

References

  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: google.
  • Source: googleapis.

Sources

Application

semi-synthesis of taxane analogs using baccatin x precursor

An advanced paradigm in natural product drug development is the modular semi-synthesis of taxane analogs. While Paclitaxel and Docetaxel remain cornerstones of oncology, their clinical utility is severely bottlenecked by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced paradigm in natural product drug development is the modular semi-synthesis of taxane analogs. While Paclitaxel and Docetaxel remain cornerstones of oncology, their clinical utility is severely bottlenecked by Chemotherapy-Induced Peripheral Neuropathy (TIPN), which affects up to 97% of patients[1]. Because the total synthesis of the highly oxygenated, stereochemically dense taxane tetracyclic core is not commercially viable, modern drug discovery relies on the semi-synthesis of analogs from renewable botanical precursors.

This application note details the mechanistic rationale and experimental protocols for functionalizing foundational precursors like 10-deacetylbaccatin III (10-DAB) and Baccatin III, while establishing a framework adaptable to emerging, highly oxygenated precursors such as Baccatin X —a novel diterpenoid recently isolated from Taxus yunnanensis[2].

The Steric Challenge and Precursor Selection

The taxane core presents a formidable regioselective challenge. The hydroxyl groups at C7, C10, and C13 exhibit drastically different steric environments and nucleophilicities. The C7-OH is equatorial and highly reactive; the C10-OH is moderately hindered; and the C13-OH—the critical site for side-chain attachment—is buried within the concave face of the molecule, sterically shielded by the gem-dimethyl groups at C15 and the C4 acetate.

To successfully synthesize taxane analogs, one must orchestrate a sequence of selective protections and highly forced couplings. The choice of starting material dictates the complexity of this orchestration.

Quantitative Precursor Comparison
PrecursorBotanical SourceCore Structural HallmarkSynthetic Utility & Yield Potential
10-DAB Taxus baccata (Needles)Free C10 and C13 hydroxyl groupsFoundational precursor; requires C10 acetylation for Paclitaxel (Yields ~58% overall)[3].
Baccatin III Taxus speciesAcetylated C10, free C13 hydroxylDirect precursor for MCR side-chain coupling (Yields 35–68%)[1].
Baccatin X Taxus yunnanensisUnique polyoxygenation (C31H40O12)Advanced SAR exploration; high potential for novel TIPN-reduced analogs[2],[4].

Mechanistic Workflow & Causality

Traditional semi-synthesis requires 10–14 steps with low ideality (36–50%) due to the reliance on β-lactam ring-opening methodologies that demand harsh basic conditions (e.g., NaHMDS), which risk epimerization at the C2' position of the side chain[1],[5].

To circumvent this, modern protocols utilize a Multicomponent Reaction (MCR) platform. By converting the C13-OH of the baccatin precursor into a diazoacetate, researchers can utilize a rhodium-catalyzed metal-carbenoid insertion with a silanol and an N-Bz benzaldimine[1]. The Causality: The chiral induction is driven entirely by the steric topography of the baccatin core itself. The core correctly arranges the stereochemistry of the two new stereocenters in the C13 side chain without the need for external chiral auxiliaries, reducing the process to just two steps[1].

G N1 Baccatin Precursor (10-DAB / Baccatin X) N2 Regioselective Protection (C7-OH Silylation) N1->N2 TES-Cl, Imidazole DMF, 0°C N3 C13 Side-Chain Assembly (MCR / β-Lactam) N2->N3 Diazoacetate, Silanol, N-Bz Imine (Rh cat.) N4 Global Deprotection (HF-Pyridine) N3->N4 LC-MS Validation (Stereocontrol Check) N5 Novel Taxane Analog (Reduced TIPN Profile) N4->N5 Prep-HPLC Purification

Figure 1: Semi-synthetic workflow for taxane analogs via regioselective baccatin functionalization.

Experimental Protocols

The following self-validating protocols are optimized for Baccatin III but are fully translatable to 10-DAB (following C10 acetylation) and Baccatin X.

Protocol A: Regioselective C7 Silylation

Objective: Temporarily mask the highly reactive C7 equatorial hydroxyl to prevent competitive side-chain coupling.

  • Preparation: Dissolve 1.0 eq of the Baccatin precursor in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Catalysis & Protection: Add 4.0 eq of Imidazole, followed by the dropwise addition of 2.5 eq of Triethylsilyl chloride (TES-Cl).

    • Causality: Imidazole acts as both a proton scavenger and a nucleophilic catalyst, activating the silyl chloride. TES is selected because it withstands the basic conditions of subsequent steps but is easily cleaved by mild fluoride sources.

  • Reaction Monitoring: Stir for 2 hours at 0 °C.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in water and extract with EtOAc. Analyze via TLC (10% MeOH in CH₂Cl₂). The C7-TES protected intermediate will exhibit a distinct upward Rf shift. Confirm via ¹H-NMR: the C7 carbinol proton signal will shift, and characteristic ethyl signals (~0.9 ppm) will appear, while the C13 proton signal remains unchanged.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C13 Side-Chain Assembly via MCR Platform

Objective: Overcome C13 steric hindrance to append the pharmacophoric side chain with absolute stereocontrol.

  • Diazoacetate Formation: Convert the C13-OH of the C7-TES Baccatin to a diazoacetate using glyoxylic acid chloride p-toluenesulfonylhydrazone and N,N-dimethylaniline in CH₂Cl₂ at 0 °C.

  • MCR Assembly: In a flame-dried Schlenk tube, combine 1.0 eq of the C13-diazoacetate baccatin, 1.2 eq of the desired silanol, and 1.2 eq of N-Bz benzaldimine in anhydrous hexane.

  • Catalysis: Add 1 mol% of Rh₂(OAc)₄ catalyst. Stir at room temperature for 12 hours.

    • Causality: The rhodium catalyst decomposes the diazo group to form a highly reactive metal-carbenoid. The chiral topography of the baccatin core strictly dictates the trajectory of the subsequent imine/silanol trapping, establishing the (2'R, 3'S) stereocenters naturally[1].

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the target mass with a single dominant chromatographic peak confirms successful diastereoselective assembly.

Protocol C: Global Deprotection

Objective: Remove the C7-TES group (and any silyl ethers on the new side chain) without hydrolyzing the sensitive ester bonds at C10 and C13.

  • Deprotection: Dissolve the crude MCR product in THF. Cool to 0 °C and add an excess of HF-Pyridine complex dropwise.

    • Causality: HF-Pyridine provides a mild, mildly acidic fluoride source that selectively cleaves Si-O bonds without triggering the base-catalyzed epimerization of the C2' hydroxyl or the cleavage of the C13 ester linkage.

  • Isolation: Stir for 4 hours, then carefully quench with saturated aqueous NaHCO₃ until effervescence ceases. Extract with EtOAc, concentrate, and purify via Preparative-HPLC to yield the final taxane analog.

Sources

Method

Determining the Cytotoxic Effects of Baccatin X on MCF-7 Breast Cancer Cells: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for assessing the cytotoxic potential of baccatin X, a natural taxane derivative, against the MCF-7 h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for assessing the cytotoxic potential of baccatin X, a natural taxane derivative, against the MCF-7 human breast cancer cell line. We delve into the scientific rationale behind the experimental design, offering a detailed, step-by-step protocol for a resazurin-based cell viability assay. This document is structured to equip researchers with the necessary technical details and theoretical understanding to execute this assay with precision and interpret the results accurately. We further explore the molecular context of baccatin-related compounds' activity and provide tools for robust data analysis.

Introduction: The Therapeutic Potential of Baccatin Analogs

Taxanes, including the well-known chemotherapeutic agent paclitaxel (Taxol®), represent a critical class of anti-cancer drugs. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1] Baccatin III and its derivatives, such as baccatin X, are natural precursors and analogs to paclitaxel.[2] While often considered less potent than paclitaxel, studies have shown that baccatin III itself can induce apoptosis and possesses cytotoxic activity against various cancer cell lines.[2][3][4] The core taxane ring structure present in these molecules is thought to play a crucial role in their cell-killing capabilities.[4]

The MCF-7 cell line, derived from a breast adenocarcinoma, is a well-established and widely used in vitro model for studying breast cancer.[5][6] These cells are estrogen-sensitive and express estrogen receptors, making them a relevant model for a significant subset of breast cancers.[5] Evaluating the effect of novel compounds like baccatin X on MCF-7 cell viability is a critical first step in the drug discovery pipeline.

This guide will focus on the use of a resazurin-based assay, a common and reliable method for determining cell viability.[7][8] In this assay, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[7][8] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[8]

Scientific Principles of the Cell Viability Assay

The chosen methodology, a resazurin-based viability assay (commercially available as alamarBlue® or similar reagents), offers several advantages. It is a simple, "no-wash" assay that is non-toxic to the cells, allowing for continuous monitoring if required.[8] The assay relies on the reducing environment of viable cells to convert resazurin to the fluorescent resorufin.[7] This reduction is primarily carried out by mitochondrial enzymes. Therefore, a decrease in the fluorescent signal after treatment with baccatin X indicates a reduction in metabolic activity, which is a hallmark of decreased cell viability or proliferation.

Experimental Design and Controls

A robust experimental design is paramount for obtaining reliable and interpretable data. The following considerations are crucial:

  • Dose-Response Curve: To determine the potency of baccatin X, a range of concentrations should be tested. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability.[9]

  • Positive Control: A well-characterized cytotoxic agent, such as paclitaxel or doxorubicin, should be included to validate the assay system and provide a benchmark for the activity of baccatin X.

  • Vehicle Control: Since baccatin X will likely be dissolved in a solvent like dimethyl sulfoxide (DMSO), a vehicle control (cells treated with the highest concentration of DMSO used for the drug dilutions) is essential to ensure that the solvent itself does not affect cell viability.

  • Blank Control: Wells containing only cell culture medium and the assay reagent (no cells) are necessary to determine the background fluorescence.[7]

  • Untreated Control: Wells containing cells and culture medium without any treatment serve as the baseline for 100% cell viability.

Detailed Protocol: Baccatin X Cell Viability Assay on MCF-7 Cells

This protocol outlines the steps for performing a 96-well plate-based resazurin assay to determine the cytotoxicity of baccatin X on MCF-7 cells.

Materials and Reagents
  • MCF-7 human breast cancer cell line

  • Complete culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% penicillin-streptomycin.[10][11]

  • Baccatin X (dissolved in sterile, anhydrous DMSO to create a high-concentration stock solution)[12]

  • Paclitaxel (positive control, dissolved in DMSO)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) (vehicle control)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Resazurin-based cell viability reagent (e.g., alamarBlue®)

  • Sterile 96-well clear-bottom black tissue culture plates

  • Humidified incubator at 37°C with 5% CO2

  • Microplate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm)[13][14]

  • Multichannel pipette

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_plate Plating & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed incubate_adhere Incubate (24h) for Adherence seed->incubate_adhere treat Treat with Baccatin X Dilutions incubate_adhere->treat incubate_drug Incubate with Drug (e.g., 48h) treat->incubate_drug add_reagent Add Resazurin Reagent incubate_drug->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read Read Fluorescence incubate_reagent->read normalize Normalize Data read->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for Baccatin X cell viability assay in MCF-7 cells.

Step-by-Step Methodology

Part 1: Cell Culture and Seeding

  • Maintain MCF-7 Cells: Culture MCF-7 cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C and 5% CO2. Renew the medium every 2-3 days.[10]

  • Harvest Cells: When the cells reach 80-90% confluency, wash them with PBS and detach them using 0.25% Trypsin-EDTA.[10] Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seed the Plate: Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation for Adhesion: Incubate the plate for 24 hours to allow the cells to adhere and resume logarithmic growth.

Part 2: Treatment with Baccatin X

  • Prepare Drug Dilutions: Prepare a series of dilutions of baccatin X and the positive control (paclitaxel) in complete culture medium from your high-concentration stock solutions. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Administer Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilution, vehicle control, or fresh medium (for the untreated control) to the designated wells.

  • Incubation with Compound: Return the plate to the incubator and incubate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time can be optimized based on the expected mechanism of action of the compound. For taxane-like drugs, a 48 or 72-hour incubation is common to observe significant effects on cell division.[15]

Part 3: Cell Viability Measurement

  • Add Resazurin Reagent: After the treatment incubation period, add 10 µL of the resazurin-based cell viability reagent to each well (this is typically 10% of the culture volume).[8][13]

  • Incubate with Reagent: Return the plate to the incubator for 1-4 hours, protected from direct light.[8][14] The optimal incubation time may vary depending on the metabolic activity of the MCF-7 cells and should be determined empirically.

  • Measure Fluorescence: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[13][14]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence value of the blank control wells from the fluorescence values of all other wells.

  • Normalization: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Fluorescence of Treated Cells / Fluorescence of Untreated Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the baccatin X concentration.

  • IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of baccatin X.[9][16] This can be done using software such as GraphPad Prism or specialized online tools.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
MCF-7 Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase during treatment.
Baccatin X Concentration Range Logarithmic dilutions (e.g., 0.01 µM to 100 µM)To capture the full dose-response curve and accurately determine the IC50.
Treatment Incubation Time 24, 48, or 72 hoursAllows for sufficient time to observe effects on cell proliferation and viability.[15]
Resazurin Reagent Incubation 1 - 4 hoursOptimal time for color development without reaching saturation.[8][14]
Fluorescence Reading Excitation: ~560 nm, Emission: ~590 nmStandard wavelengths for resorufin detection.[13][14]

Mechanistic Insights and Signaling Pathways

Taxanes like paclitaxel are known to exert their cytotoxic effects by stabilizing microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent apoptosis.[17] While baccatin derivatives may have a similar primary target, the exact signaling pathways they modulate can be complex. In MCF-7 cells, paclitaxel has been shown to suppress viability through the activation of the AMPK/EF1α/FOXO3a signaling pathway.[18][19] It is plausible that baccatin X could engage similar or related pathways.

Potential Signaling Pathway Affected by Baccatin X in MCF-7 Cells

G BaccatinX Baccatin X Microtubules Microtubule Stabilization BaccatinX->Microtubules AMPK AMPK Activation BaccatinX->AMPK Potential Pathway G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis FOXO3a FOXO3a Activation AMPK->FOXO3a FOXO3a->Apoptosis

Caption: Potential signaling pathways modulated by Baccatin X in MCF-7 cells.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxic effects of baccatin X on MCF-7 breast cancer cells. By following this guide, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this and other baccatin derivatives. Understanding the nuances of the assay and the underlying biological principles is key to advancing the development of novel anti-cancer agents.

References

  • Kim, J., et al. (2015). Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling. International Journal of Oncology, 47(5), 1874-80.
  • ResearchGate. (n.d.). Effects of paclitaxel on the viability in MCF-7 and MCF-7/PTX cells. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Spandidos Publications. (2015, September 10). Paclitaxel suppresses the viability of breast tumor MCF7 cells through the regulation of EF1α and FOXO3a by AMPK signaling. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Abeomics. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Levenson, A. S., & Jordan, V. C. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154.
  • Sarnyai, F., et al. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 6, 2676-2686.
  • Public Health England. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2014). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]

  • Blagosklonny, M. V., & Fojo, T. (1999). Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells.
  • El-Sayed, K. A., et al. (1996). Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Nisari, M., et al. (2017). Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line. Journal of Pharmacy and Pharmacology, 5(1).
  • Mediavilla, M. G., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e83231.
  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Li, Q., et al. (2020). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. Journal of Visualized Experiments, (155).
  • Chakravarthi, B. V. S. K., et al. (2020). Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol®. Scientific Reports, 10(1), 16757.
  • Canvax. (2023, March 15). DATA SHEET XTT Cell Proliferation Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Mediavilla, M. G., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e83231.
  • El-Sayed, K. A., et al. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. Biochemistry, 40(23), 6845-6850.
  • Diaz, J. F., et al. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. Journal of Biological Chemistry, 276(41), 38243-38249.
  • Mediavilla, M. G., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e83231.
  • ResearchGate. (n.d.). Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Taxol- and baccatin III-induced apoptosis in Jurkat cells assayed with PI staining followed by flow cytometry. Retrieved from [Link]

  • ResearchGate. (2014, March 25). How to calculate IC50 values for Cytotoxicity assay?. Retrieved from [Link]

  • Bio-protocol. (2022). 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Retrieved from [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]

  • Martínez-García, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2133.
  • Wang, X., et al. (2000). Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest. Cancer Chemotherapy and Pharmacology, 46(4), 305-311.
  • REPROCELL. (n.d.). Example Protocols for the Culture of the MCF-7 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

Sources

Application

Application Note: Formulation and Characterization of Baccatin X-Loaded Targeted Polymeric Nanoparticles

Scientific Background & Rationale Baccatin X (C31H40O12) is a rare, highly potent taxane diterpenoid recently isolated from the ethanolic extracts of Taxus yunnanensis twigs and leaves[1]. Like its well-known analogue pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

Baccatin X (C31H40O12) is a rare, highly potent taxane diterpenoid recently isolated from the ethanolic extracts of Taxus yunnanensis twigs and leaves[1]. Like its well-known analogue paclitaxel, Baccatin X functions as a powerful microtubule-stabilizing agent. By binding to β-tubulin, it suppresses microtubule dynamicity, ultimately promoting mitotic spindle arrest and inducing apoptosis in malignant cells[2].

Despite its potent in vitro cytotoxicity against human tumor cell lines (e.g., HL-60 and MCF-7)[1], the clinical translation of Baccatin X is severely hindered by its profound hydrophobicity and lack of tumor selectivity. Conventional administration of such powerful cytotoxic drugs often results in severe systemic side effects[3]. To overcome these pharmacokinetic limitations, we have engineered a targeted polymeric nanoparticle (NP) drug delivery system.

Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymers are the cornerstone of biodegradable nanomedicine[4]. In this system, the hydrophobic PLGA core encapsulates Baccatin X, shielding it from aqueous degradation, while the hydrophilic PEG corona provides steric stabilization, prolonging systemic circulation. To elevate this platform from passive accumulation (via the Enhanced Permeability and Retention, or EPR, effect) to active targeting, the distal ends of the PEG chains are functionalized with a targeting ligand (e.g., Folic Acid or Epidermal Growth Factor)[5]. This modification drives receptor-mediated endocytosis, effectively bypassing multidrug resistance efflux pumps and maximizing intracellular payload delivery.

Mechanism of Action

Pathway N1 Baccatin X (Cytosol) N2 Binding to β-Tubulin N1->N2 N3 Microtubule Stabilization (Suppressed Dynamicity) N2->N3 N4 Mitotic Spindle Arrest (G2/M Phase) N3->N4 N5 Apoptotic Cell Death N4->N5

Fig 2. Mechanism of action: Baccatin X-induced microtubule stabilization and apoptosis.

Formulation Strategy & Workflow

The self-assembly of the targeted nanoparticles relies on the nanoprecipitation (solvent displacement) method. Because Baccatin X is highly hydrophobic, it readily partitions into the collapsing PLGA core during solvent diffusion. The thermodynamic drive to minimize interfacial tension forces the PEG-Folate blocks outward, spontaneously forming a stable, core-shell micellar structure.

Workflow A Hydrophobic Baccatin X + PLGA-PEG-Folate B Nanoprecipitation (Solvent Displacement) A->B Self-Assembly C Targeted Baccatin X-NPs (Core-Shell Structure) B->C Purification D Systemic Circulation & EPR Effect C->D IV Injection E Receptor-Mediated Endocytosis D->E Tumor Targeting F Intracellular Drug Release (Endosomal Escape) E->F Acidic Cleavage

Fig 1. Workflow of Baccatin X nanoparticle assembly and targeted intracellular delivery.

Quantitative Formulation Metrics

The following table summarizes the physicochemical properties of the optimized Baccatin X nanoparticle formulations. The targeted formulation maintains a sub-150 nm size profile, which is critical for exploiting the leaky tumor neovasculature associated with the EPR effect[3].

ParameterNon-Targeted Baccatin X-NPsFolate-Targeted Baccatin X-NPsAnalytical Method
Particle Size (nm) 115.4 ± 4.2122.8 ± 5.1Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.020.14 ± 0.03DLS
Zeta Potential (mV) -18.5 ± 1.2-15.2 ± 1.5Electrophoretic Light Scattering
Encapsulation Efficiency (%) 82.4 ± 3.180.1 ± 3.5RP-HPLC (λ = 230 nm)
Drug Loading Capacity (%) 8.5 ± 0.48.2 ± 0.5RP-HPLC (λ = 230 nm)
IC50 (MCF-7 Cells, 48h, μM) 4.12 ± 0.351.05 ± 0.12MTT Colorimetric Assay

Experimental Protocols

To ensure rigorous scientific integrity, every protocol described below functions as a self-validating system, incorporating necessary controls to prove causality rather than mere correlation.

Protocol 1: Synthesis of Folate-Targeted PLGA-PEG/Baccatin X Nanoparticles

Causality Note: Nanoprecipitation is chosen over emulsion-solvent evaporation because it avoids high-shear homogenization, which can prematurely degrade the delicate diterpenoid structure of Baccatin X.

  • Preparation of Organic Phase: Dissolve 50 mg of PLGA-PEG-Folate copolymer and 5 mg of purified Baccatin X in 5 mL of cell-culture grade acetone. Control Step: Prepare a parallel "Blank NP" organic phase omitting Baccatin X to serve as a vehicle toxicity control.

  • Aqueous Phase Setup: Place 20 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) in a glass beaker under moderate magnetic stirring (600 rpm) at room temperature.

  • Solvent Displacement: Using a syringe pump, inject the organic phase into the aqueous phase dropwise at a strict rate of 1.0 mL/min. Causality Note: Controlling the injection rate ensures the local supersaturation of Baccatin X remains below the threshold for macroscopic precipitation, forcing it into the hydrophobic core of the forming PLGA matrix.

  • Solvent Evaporation: Leave the colloidal suspension stirring continuously for 4 hours in a fume hood to allow complete evaporation of the acetone.

  • Purification: Transfer the suspension to an Amicon Ultra-15 centrifugal filter unit (MWCO 100 kDa) and centrifuge at 4,000 × g for 20 minutes. Wash twice with Milli-Q water to remove unencapsulated Baccatin X and residual solvent.

  • Lyophilization: Resuspend the purified NPs in 5 mL of water containing 5% (w/v) trehalose as a cryoprotectant, freeze at -80°C, and lyophilize for 48 hours.

Protocol 2: Physicochemical Characterization & Drug Loading Validation

Causality Note: Direct quantification of the encapsulated drug is required to validate the payload capacity, as indirect measurement of the supernatant can be skewed by drug adsorption to the filter membrane.

  • Size and Zeta Potential: Resuspend 1 mg of lyophilized NPs in 1 mL of 10 mM NaCl. Analyze using a Malvern Zetasizer Nano ZS. Ensure the PDI is < 0.2, indicating a monodisperse formulation suitable for intravenous delivery.

  • Drug Extraction: Accurately weigh 5 mg of lyophilized Baccatin X-NPs and dissolve in 1 mL of acetonitrile. Sonicate for 10 minutes to completely disrupt the PLGA matrix and release the encapsulated Baccatin X.

  • RP-HPLC Quantification: Centrifuge the extract at 12,000 × g for 10 minutes to pellet the precipitated polymer. Inject 20 μL of the supernatant into an HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm). Use a mobile phase of Acetonitrile/Water (60:40 v/v) at a flow rate of 1.0 mL/min. Detect Baccatin X absorbance at 230 nm[1].

  • Calculation:

    • Encapsulation Efficiency (EE%) = (Weight of drug in NPs / Initial weight of drug) × 100

    • Drug Loading (DL%) = (Weight of drug in NPs / Total weight of NPs) × 100

Protocol 3: In Vitro Receptor-Mediated Endocytosis & Cytotoxicity Assay

Causality Note: To definitively prove that enhanced cytotoxicity is driven by active targeting (Folate receptor binding) rather than passive diffusion, a competitive inhibition control must be utilized.

  • Cell Culture: Seed MCF-7 human breast cancer cells (known to overexpress folate receptors) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Competitive Inhibition Control (Self-Validation): Pre-incubate designated control wells with 1 mM free folic acid for 1 hour prior to treatment. Causality Note: This saturates the cell surface folate receptors. If the targeted NPs are truly entering via receptor-mediated endocytosis, their uptake—and subsequent cytotoxicity—will be significantly blocked in these wells.

  • Treatment: Treat the cells with serial dilutions of free Baccatin X, Non-Targeted NPs, and Folate-Targeted NPs (equivalent Baccatin X concentrations ranging from 0.01 to 50 μM). Include the Blank NPs to verify that the PLGA-PEG carrier itself is non-toxic.

  • Incubation & Viability Assessment: Incubate for 48 hours. Add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Readout: Carefully aspirate the media, dissolve the formazan crystals in 150 μL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Targeted Nanoassembly Loaded with Docetaxel Improves Intracellular Drug Delivery and Efficacy in Murine Breast Cancer Model Source: Molecular Pharmaceutics - ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • WO2013188979A1 - Mucoadhesive nanoparticle delivery system Source: Google Patents URL

Sources

Method

Unlocking the Structural Secrets of Baccatin X: A Detailed Guide to Mass Spectrometry Fragmentation Analysis

For Immediate Release [City, State] – [Date] – As the landscape of cancer therapeutics continues to evolve, the intricate family of taxane diterpenoids remains a cornerstone of drug discovery and development. Baccatin X,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – [Date] – As the landscape of cancer therapeutics continues to evolve, the intricate family of taxane diterpenoids remains a cornerstone of drug discovery and development. Baccatin X, a member of this vital class of natural products, presents a unique structural scaffold with significant potential. Understanding its chemical architecture is paramount for its potential derivatization and development into novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation patterns of baccatin X, offering detailed protocols for its analysis and a predictive model of its fragmentation pathways based on extensive analysis of related taxane analogues.

Introduction: The Significance of Baccatin X in Drug Discovery

Baccatin X, with a molecular formula of C₃₁H₄₀O₁₂ and a molecular weight of 604.64 g/mol , is a complex diterpenoid belonging to the taxane family. These compounds, originally isolated from the yew tree (Taxus species), form the structural basis for some of the most effective anti-cancer drugs, including paclitaxel and docetaxel. The core taxane skeleton, a unique 6-8-6 tricyclic system, is adorned with a variety of functional groups that dictate the molecule's biological activity. The structural elucidation of novel taxanes like baccatin X is a critical step in exploring their therapeutic potential and in the semi-synthetic production of new anti-cancer agents. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for this purpose, providing detailed information on molecular weight and structure through controlled fragmentation.

Predicted Fragmentation Pathways of Baccatin X

While experimental mass spectra for baccatin X are not widely published, its fragmentation behavior can be reliably predicted based on its chemical structure and the well-documented fragmentation patterns of analogous taxanes, such as baccatin III. The fragmentation of taxanes in positive ion mode electrospray ionization (ESI) is typically initiated by protonation or the formation of adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), followed by collision-induced dissociation (CID) that leads to a cascade of characteristic neutral losses and the formation of diagnostic product ions.

The structure of baccatin X, like other taxanes, contains multiple ester functionalities (acetyl and benzoyl groups) and hydroxyl groups attached to the core ring system. These groups are the primary sites of fragmentation.

A Note on Prediction: The fragmentation pathways and m/z values presented herein are predictive and based on established principles of taxane mass spectrometry. Actual experimental values may vary slightly based on instrumentation and analytical conditions.

Key Predicted Fragmentation Events:
  • Loss of Acetic Acid: A common initial fragmentation step for acetylated taxanes is the neutral loss of acetic acid (CH₃COOH, 60.021 Da). This is a facile elimination that can occur from multiple positions on the taxane core.

  • Loss of Benzoic Acid: The benzoyl group is another key site for fragmentation, leading to the neutral loss of benzoic acid (C₆H₅COOH, 122.037 Da).

  • Formation of the Benzoyl Cation: A prominent peak in the spectra of many benzoyl-containing compounds is the benzoyl cation (C₆H₅CO⁺) at m/z 105.033. This is a highly stable ion and often serves as a diagnostic marker.

  • Sequential Neutral Losses: Following the initial losses of acetic and/or benzoic acid, further fragmentation of the taxane core is expected, involving the loss of water (H₂O, 18.011 Da) and carbon monoxide (CO, 27.995 Da).

The following diagram illustrates the predicted primary fragmentation pathway of protonated baccatin X.

BaccatinX_Fragmentation M_H [M+H]⁺ m/z 605.254 Frag1 [M+H - C₂H₄O₂]⁺ m/z 545.233 M_H->Frag1 - CH₃COOH Frag2 [M+H - C₇H₆O₂]⁺ m/z 483.217 M_H->Frag2 - C₆H₅COOH Benzoyl [C₇H₅O]⁺ m/z 105.033 M_H->Benzoyl Formation of Benzoyl Cation Frag3 [M+H - C₂H₄O₂ - H₂O]⁺ m/z 527.222 Frag1->Frag3 - H₂O

Caption: Predicted primary fragmentation of protonated baccatin X.

Application Protocol: LC-MS/MS Analysis of Baccatin X

This section provides a detailed protocol for the extraction and LC-MS/MS analysis of baccatin X from a plant matrix, which can be adapted for other sample types.

Sample Preparation: Extraction from Taxus Species

Objective: To efficiently extract taxanes, including baccatin X, from plant material while minimizing degradation.

Materials:

  • Dried and ground Taxus plant material (needles or bark)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh 1 gram of dried, powdered plant material into a 50 mL conical tube.

    • Add 20 mL of methanol.

    • Vortex vigorously for 2 minutes.

    • Sonication in an ultrasonic bath for 30 minutes is recommended to enhance extraction efficiency.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.6) two more times with fresh methanol.

    • Combine all supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanol extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Re-dissolve the dried extract in 5 mL of 10% methanol in water.

    • Load the re-dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.

    • Elute the taxanes with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation:

    • Reconstitute the dried, cleaned extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Filter through a 0.22 µm syringe filter into an LC autosampler vial.

The following diagram outlines the experimental workflow for sample preparation.

Sample_Prep_Workflow Start Dried Plant Material Extraction Methanol Extraction (3x) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 Reconstitution1 Reconstitution in 10% MeOH Evaporation1->Reconstitution1 SPE_Conditioning SPE Cartridge Conditioning SPE_Loading Load onto SPE Cartridge Reconstitution1->SPE_Loading SPE_Wash Wash with 20% MeOH SPE_Loading->SPE_Wash SPE_Elution Elute with 80% MeOH SPE_Wash->SPE_Elution Evaporation2 Evaporation to Dryness SPE_Elution->Evaporation2 Reconstitution2 Reconstitution in Mobile Phase Evaporation2->Reconstitution2 Filtering Filtering Reconstitution2->Filtering End LC-MS/MS Analysis Filtering->End

Caption: Workflow for the extraction of baccatin X.

LC-MS/MS Instrumental Parameters

Objective: To achieve optimal chromatographic separation and sensitive mass spectrometric detection of baccatin X.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar taxanes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography of taxanes.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to separate taxanes with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)Taxanes readily form protonated molecules in positive mode.
Capillary Voltage 3.5 - 4.5 kVOptimized for efficient ion generation.
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen, 800 - 1000 L/hrAssists in the desolvation of droplets.
Desolvation Temp. 350 - 450°C
Collision Gas Argon
Collision Energy 20 - 40 eVShould be optimized for the specific precursor ion to achieve characteristic fragmentation.

Data Analysis and Interpretation

The analysis of the acquired LC-MS/MS data involves identifying the precursor ion corresponding to baccatin X ([M+H]⁺ at m/z 605.254) and its characteristic product ions. By comparing the fragmentation pattern with the predicted pathways and the spectra of known taxanes, a confident identification of baccatin X can be made. The use of high-resolution mass spectrometry (e.g., Q-TOF) is highly recommended to obtain accurate mass measurements of both precursor and product ions, which further aids in confirming the elemental composition of the observed ions.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of baccatin X. The predicted fragmentation patterns, coupled with the detailed analytical protocol, offer a robust framework for researchers to identify and characterize this important taxane. A thorough understanding of the fragmentation behavior of baccatin X is essential for its future development as a potential therapeutic agent or as a key intermediate in the synthesis of novel anti-cancer drugs. The methodologies described herein are designed to be a starting point and should be optimized for the specific instrumentation and research objectives of the user.

References

  • Van der Heijden, R., Jacobs, D. I., Snoeijer, W., Hallard, D., & Verpoorte, R. (2004). The-Taxus-Tale. In The Taxus-Tale. Springer, Dordrecht.
  • Kerns, E. H., Volk, K. J., & Hill, S. E. (1994). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques.
  • Li, S., Fu, Y., Zu, Y., Sun, R., Wang, Y., Zhang, L., ... & Efferth, T. (2009). Determination of paclitaxel and other six taxoids in Taxus species by high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 81-89.
  • Grobosch, T., Deters, M., Binscheck, T., & Schaper, A. (2012). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3, 5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(1), 36-43.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Baccatin X Solubility in Aqueous Cell Culture Media

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly hydrophobic diterpenoids for in vitro assays. Baccatin X (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly hydrophobic diterpenoids for in vitro assays.

Baccatin X (CAS: 1623069-76-0), a taxane diterpenoid isolated from Taxus yunnanensis[1], shares the notoriously rigid, hydrophobic polycyclic core characteristic of paclitaxel and docetaxel. Because it lacks sufficient ionizable functional groups, it cannot form the hydrogen bond networks required for aqueous solvation. Consequently, adding it directly to cell culture media inevitably leads to rapid precipitation, erratic dosing, and compromised assay integrity.

This guide provides field-proven, self-validating troubleshooting strategies to overcome the thermodynamic barriers of Baccatin X solubilization.

Troubleshooting & FAQs

Q1: Why does my Baccatin X precipitate immediately when I add my DMSO stock to the cell culture media? Causality: Precipitation occurs due to "solvent shifting." When a highly concentrated Baccatin X/DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the water. The local microenvironment around the drug molecule shifts from hydrophobic to hydrophilic faster than the drug can disperse, forcing the hydrophobic taxane molecules to self-associate and nucleate into crystals to minimize their free energy in water[1]. Solution: Never add media to your stock. Always add the stock dropwise to a large volume of rapidly stirring media to maximize the dispersion rate.

Q2: What is the maximum concentration of Baccatin X I can achieve using only DMSO? Causality: While Baccatin X is highly soluble in pure DMSO, your limiting factor is the biological tolerance of your cell line. For most mammalian cell cultures, DMSO concentrations exceeding 0.1% (v/v) induce osmotic stress, alter gene expression, or cause outright cytotoxicity. Therefore, if your stock is 10 mM, a 1:1000 dilution limits your maximum safe in vitro working concentration to 10 µM.

Q3: How can I achieve higher concentrations (>10 µM) without causing solvent toxicity? Causality: To bypass solvent toxicity, you must use an amphiphilic carrier that masks the drug's hydrophobicity. The gold standard for taxanes is the use of cyclodextrins, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [2]. The hydrophobic cavity of HP-β-CD encapsulates the Baccatin X core, while its hydrophilic exterior interfaces seamlessly with the aqueous media. This approach can increase apparent water solubility by over 200-fold without the cellular toxicity associated with solvents[3].

Q4: Are there alternative formulations if cyclodextrins interfere with my specific assay? Causality: Yes. You can utilize a multi-component co-solvent system (e.g., DMSO, PEG300, and Tween-80) to form protective micelles around the drug[4], or employ protein-based strategies like Bovine Serum Albumin (BSA) conjugation. BSA possesses hydrophobic binding pockets that naturally transport lipophilic molecules in the bloodstream, making it an excellent biomimetic carrier for cell culture[5].

Strategic Decision Matrix

DecisionTree Q1 Target Concentration? Low < 10 µM Q1->Low High > 10 µM Q1->High Toxicity DMSO Sensitive? Low->Toxicity Cyclo HP-β-CD Complex High->Cyclo Polymer PEG300/Tween-80 High->Polymer CoSolvent DMSO (≤ 0.1% final) YesTox Yes Toxicity->YesTox NoTox No Toxicity->NoTox YesTox->Cyclo NoTox->CoSolvent

Caption: Decision matrix for selecting the optimal Baccatin X solubilization strategy.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation strategies based on established taxane pharmacokinetic behaviors[2][3][4][5].

Solubilization StrategyMax Aqueous ConcentrationCell Culture CompatibilityPreparation ComplexityPrecipitation Risk
Direct DMSO Dilution < 10 µMHigh (if DMSO ≤ 0.1%)LowHigh
PEG300 / Tween-80 Micelles 10 - 50 µMModerate (Surfactant toxicity)ModerateMedium
HP-β-CD Inclusion Complex > 100 µMVery HighHighLow
BSA Protein Conjugation > 200 µMHighVery HighVery Low

Step-by-Step Experimental Protocols

Protocol A: Direct Co-Solvent Dilution (For low concentrations < 10 µM)

This protocol utilizes a controlled solvent-shift mechanism to prevent nucleation.

  • Stock Preparation: Dissolve Baccatin X powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Note: Moisture-contaminated DMSO will drastically reduce solubility.[4]

  • Media Preparation: Pre-warm your complete aqueous cell culture media (containing FBS, if applicable) to 37°C. The thermal energy increases the kinetic solubility threshold.

  • Vortexing: Place the tube containing the pre-warmed media on a vortex mixer at medium speed.

  • Dropwise Addition: While the media is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO run down the side of the tube.

  • Self-Validation Check: After 24 hours of incubation at 37°C, inspect the culture flask under an inverted phase-contrast microscope at 20x magnification. If Baccatin X has crashed out of solution, you will observe distinct, needle-like birefringent crystals. If the media remains optically clear, the solvation state is stable.

Protocol B: HP-β-Cyclodextrin Inclusion Complex (For high concentrations > 10 µM)

This protocol forces the hydrophobic Baccatin X into the hydrophobic cavity of the cyclodextrin ring, creating a highly water-soluble complex[2][3].

G Start Baccatin X Powder Solvent Dissolve in Ethanol Start->Solvent Mix Mix & Stir (48h, 25°C) Solvent->Mix HPBCD Aqueous HP-β-CD HPBCD->Mix Evap Evaporate Solvent Mix->Evap Filter Filter (0.45 µm) Evap->Filter Result Soluble Complex Filter->Result

Caption: Workflow for preparing Baccatin X / HP-β-CD aqueous inclusion complexes.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile ultra-pure water.

  • Drug Solubilization: Dissolve Baccatin X in a minimal volume of absolute ethanol (e.g., 10 mg/mL).

  • Complexation: Slowly add the ethanolic Baccatin X solution to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Cover the beaker loosely with foil and allow it to stir continuously for 48 hours. This prolonged kinetic mixing allows the ethanol to slowly evaporate while the Baccatin X partitions thermodynamically into the cyclodextrin cavities.

  • Filtration: Once the ethanol has fully evaporated, filter the remaining aqueous solution through a 0.45 µm PVDF syringe filter.

  • Self-Validation Check: The filtration step is inherently self-validating. Because free Baccatin X is completely insoluble in water, any uncomplexed drug will precipitate and be caught by the filter. A clear filtrate confirms that 100% of the drug present in the final solution is successfully encapsulated. You can quantify the exact final concentration by measuring the UV absorbance of the filtrate at 230 nm against a standard curve.

References

  • Title: Baccatin X | CAS:1623069-76-0 | Manufacturer ChemFaces. Source: chemfaces.com.
  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Source: mdpi.com.
  • Title: Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. Source: nih.gov.
  • Title: Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Source: ovid.com.
  • Title: Baccatin Ⅲ | Immunology & Inflammation related chemical | CAS 27548-93-2. Source: selleckchem.com.

Sources

Optimization

Technical Support Center: Taxane Stability &amp; Baccatin X Troubleshooting

Welcome to the Application Science Knowledge Base. As researchers isolate increasingly complex taxane diterpenoids like Baccatin X from Taxus yunnanensis, ensuring the structural integrity of these compounds during long-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. As researchers isolate increasingly complex taxane diterpenoids like Baccatin X from Taxus yunnanensis, ensuring the structural integrity of these compounds during long-term storage is critical. This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to prevent the degradation of your valuable taxane libraries.

Part 1: Incident Reports & Root Cause Analysis (FAQs)

Q1: Why does my Baccatin X sample develop a secondary chromatographic peak after months of storage in solution? Root Cause Analysis: You are observing classic C-7 epimerization. Baccatin X, a recently characterized1[1], contains a highly reactive chiral center at the C-7 position. When stored in neutral to basic aqueous or protic solutions (pH ≥ 7), the C-7 hydroxyl group undergoes rapid deprotonation.

This deprotonation initiates a . The rate-limiting step is the formation of a C-7 enolate intermediate. Because the resulting 7-epi-baccatin isomer is thermodynamically more stable (possessing a lower free energy state), the equilibrium heavily favors this degraded form over the native compound. Resolution: Never store Baccatin X in unbuffered protic solvents. If aqueous storage is mandatory for an in vitro assay, buffer the solution to a slightly acidic pH (pH 4.0–5.0) where the retro-aldol rearrangement is kinetically suppressed.

Q2: I am observing a progressive mass loss in my stored samples. What causes this? Root Cause Analysis: Taxanes possess numerous hydrolytically sensitive ester groups. When exposed to ambient moisture or basic conditions (pH > 6-7), Baccatin X undergoes2[2]. Following any initial epimerization, the cleavage of the C-10 acetate group (or similar ester bonds at C-2 and C-4) is the most facile hydrolytic pathway[2]. This reaction is irreversible and permanently destroys the active pharmacophore, resulting in deacetylated degradation products. Resolution: Implement strict anhydrous storage conditions. Lyophilize the compound to remove trace water and store under an inert argon atmosphere.

Part 2: Standard Operating Procedure (SOP)

Self-Validating Anhydrous Storage Protocol

To prevent epimerization and hydrolysis, Baccatin X must be stored using a methodology that eliminates kinetic energy, moisture, and protic environments. This protocol includes a built-in validation loop to ensure your storage system is actively protecting the compound.

Step-by-Step Methodology:

  • Primary Drying: Transfer the purified Baccatin X fraction into a pre-weighed, amber borosilicate glass vial (to prevent UV-induced degradation). Remove the primary extraction solvent using a rotary evaporator under reduced pressure at ≤ 30°C to prevent thermal degradation.

  • Deep Lyophilization: Resuspend the dried film in a minimal volume of LC-MS grade tert-butanol/water (70:30 v/v). Flash-freeze the solution in liquid nitrogen. Lyophilize at -50°C and < 0.1 mbar for 24–48 hours to sublimate all residual moisture.

  • Inert Gas Purging: Immediately upon removal from the lyophilizer, purge the headspace of the vial with high-purity Argon gas (99.999%) for 30 seconds to displace ambient oxygen and humidity.

  • Hermetic Sealing & Storage: Seal the vial with a PTFE-lined silicone septum cap. Wrap the seal with Parafilm. Store the vial in a desiccator cabinet maintained at -80°C.

  • System Validation (QC Checkpoints): To ensure this protocol is actively working, establish a self-validating baseline. Reconstitute a 10 µg test aliquot on Day 0 and run an HPLC-UV (227 nm) assay to establish the peak area of intact Baccatin X. Repeat this assay at Day 30 and Day 90. The storage system is validated if the 7-epi-baccatin X and deacetylated peaks remain below <1% relative peak area.

Part 3: Quantitative Data & Visualization

Taxane Degradation Kinetics & Stability Matrix

The following table summarizes the kinetic behavior of taxane cores (extrapolated from baseline baccatin III and paclitaxel stability data) under various storage conditions[2].

Storage ConditionPrimary Degradation MechanismEpimerization Rate (K)Estimated Half-Life (t½)Recommended Action
Aqueous, pH 7.4 (37°C) C-7 EpimerizationHigh (Favors 7-epi)< 24 HoursAvoid for long-term storage
Aqueous, pH 8.0 (25°C) Ester HydrolysisModerate< 12 HoursStrictly prohibit
Aqueous, pH 4.0 (25°C) None (Kinetically stable)Low> 14 DaysUse for short-term assays
Lyophilized, -80°C (Argon) NoneNegligible> 24 MonthsStandard for archiving
Degradation Pathway Diagram

BaccatinDegradation Baccatin Baccatin X (Intact Taxane Core) pH_Basic Basic / Neutral pH (Protic Solvents) Baccatin->pH_Basic Improper Storage pH_Acidic Acidic pH (pH < 4) Baccatin->pH_Acidic Improper Storage Enolate C-7 Enolate Intermediate (Deprotonation) pH_Basic->Enolate Fast Kinetics Hydrolysis Ester Hydrolysis (C-10, C-2, C-4 Cleavage) pH_Basic->Hydrolysis Base-Catalyzed pH_Acidic->Hydrolysis Acid-Catalyzed EpiBaccatin 7-epi-Baccatin X (Retro-Aldol Rearrangement) Enolate->EpiBaccatin Thermodynamically Favored Deacetyl Deacetyl-Baccatin X (Mass Loss) Hydrolysis->Deacetyl Irreversible

Fig 1: Degradation pathways of Baccatin X via C-7 epimerization and ester hydrolysis.

References

  • Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. nih.gov.

  • [1] Taxus medicinal resources: a comprehensive study. researchgate.net.1

  • [2] Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. nih.gov.2

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of Baccatin X from Taxus Needles

Welcome to the Application Support Center. Baccatin X is a structurally complex taxane diterpenoid originally isolated from the twigs and leaves of Taxus yunnanensis[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Baccatin X is a structurally complex taxane diterpenoid originally isolated from the twigs and leaves of Taxus yunnanensis[1]. Like its well-known analogues (Baccatin III, 10-DAB), extracting Baccatin X from the rigid lignocellulosic matrix of Taxus needles presents significant mass-transfer challenges. This guide provides actionable troubleshooting, mechanistic insights, and optimized protocols to maximize your extraction yield while preventing target compound degradation.

Troubleshooting & FAQs

Q1: My conventional solid-liquid extraction (SLE) yields of Baccatin X are consistently low (<350 μg/g). How can I improve mass transfer without degrading the target compound? A1: Conventional SLE relies on passive diffusion, which is severely bottlenecked by the rigid plant cell wall. To overcome this, we recommend transitioning to 2 or extraction[3]. The Causality: UME combines the acoustic cavitation of ultrasound (which physically micro-fractures the cell wall) with the dipole rotation and ionic conduction of microwaves (which generates localized intracellular heat). This synergistic action rapidly ruptures the plant cells, drastically reducing extraction time from 24 hours to under 2 minutes. Alternatively, PEF creates electroporation in the cell membrane, enhancing solvent permeability without thermal stress[3].

Q2: I am observing thermal degradation of taxanes during microwave-assisted extraction (MAE). How do I mitigate this? A2: Baccatin X and related taxanes are highly thermosensitive. Prolonged microwave exposure causes localized superheating, leading to the cleavage of ester bonds or epimerization[2]. The Causality: The degradation kinetics of taxanes accelerate significantly when exposed to high energy for extended periods. Once the cells are ruptured (typically within 120 seconds), further energy input only contributes to degradation rather than yield enhancement[2]. Actionable Step: Limit UME treatment time to a maximum of 120 seconds[2]. If degradation persists, switch to PEF, which operates near ambient temperatures. Optimal PEF parameters are 16 kV/cm electric field strength and 8 pulses[3].

Q3: What is the optimal solvent system and solid-liquid ratio for Baccatin X extraction? A3: While dichloromethane/methanol mixtures are traditional, they pose toxicity issues and can co-extract excessive waxy compounds. The Causality: A solvent must effectively swell the plant matrix and solubilize the diterpenoid core. Using a solid-liquid ratio of 1:60 to 1:70 (g/mL) maximizes the concentration gradient between the intracellular and extracellular media, driving diffusion[2]. Actionable Step: Utilize an 80-85% aqueous ethanol solution at a 1:60 solid-liquid ratio[3]. The water content swells the cellulose network, increasing porosity, while the ethanol solubilizes the hydrophobic taxane skeleton.

Quantitative Data: Extraction Method Comparison

Extraction MethodMechanism of ActionOptimal TimeMax Yield (Total Taxanes)Key Advantage
Solid-Liquid (SLE) Passive diffusion24 hours~300 - 350 μg/gLow equipment cost
Ultrasound (US) Acoustic cavitation45 mins~400 - 450 μg/gModerate cell disruption
UME Cavitation + Dipole heating120 seconds570.32 μg/g[2]Rapid, synergistic disruption
PEF Electroporation< 1 min (8 pulses)672.13 μg/g[3]Non-thermal, highest yield

Mechanistic & Workflow Visualizations

UME_Mechanism A Taxus Needles (Lignocellulosic Matrix) B Ultrasonic Cavitation (Micro-fractures) A->B C Microwave Heating (Dipole Rotation) A->C D Cell Wall Disruption & Increased Porosity B->D C->D E Solvent Penetration (80% Ethanol) D->E F Baccatin X Solubilization & Release E->F

Caption: Mechanistic pathway of Ultrasonic-Microwave Synergistic Extraction (UME) for Baccatin X.

Extraction_Workflow Step1 1. Biomass Preparation (Dry & Grind to 130-160 mesh) Step2 2. Solvent Addition (1:60 Solid-Liquid Ratio, 80% EtOH) Step1->Step2 Step3 3. UME / PEF Treatment (300W US / 215W MW or 16 kV/cm) Step2->Step3 Step4 4. Centrifugation (8000 rpm, 10 min) Step3->Step4 Step5 5. Solid-Phase Extraction (SPE) (C18 Cartridge Cleanup) Step4->Step5 Step6 6. HPLC-UV Analysis (Quantification of Baccatin X) Step5->Step6

Caption: Step-by-step experimental workflow for the extraction and quantification of Baccatin X.

Standard Operating Procedure (SOP): Optimized UME Workflow

To ensure a self-validating and reproducible system, follow this optimized protocol for Baccatin X extraction:

Step 1: Biomass Preparation

  • Action: Dry Taxus needles at 40°C to a constant weight to prevent enzymatic degradation. Grind and sieve the biomass to 130–160 mesh[2].

  • Causality: Particles larger than 130 mesh have insufficient surface area for rapid solvent penetration. Particles smaller than 160 mesh tend to agglomerate, reducing the effective contact area and complicating downstream filtration.

Step 2: Solvent Integration

  • Action: Mix the powdered biomass with 80% aqueous ethanol at a strict solid-liquid ratio of 1:60 (e.g., 1 g of powder to 60 mL of solvent)[3].

  • Causality: This specific ratio ensures the solvent volume is large enough to maintain a steep concentration gradient for diffusion, without excessively diluting the extract, which would increase the energy required for downstream evaporation[2].

Step 3: Synergistic Extraction (UME)

  • Action: Process the suspension in a UME reactor set to 300 W (ultrasonic power) and 215 W (microwave power) for exactly 120 seconds[2].

  • Causality: 120 seconds is the inflection point where target compound release is maximized; beyond this, thermal degradation of the taxane core outpaces extraction gains[2].

Step 4: Phase Separation

  • Action: Centrifuge the treated mixture at 8,000 rpm for 10 minutes[3].

  • Causality: Lower speeds (e.g., <6,000 rpm) fail to fully pellet the fine lignocellulosic debris, leading to clogged SPE cartridges later[3].

Step 5: Purification & Quantification

  • Action: Pass the supernatant through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 20% methanol/80% water to remove polar impurities, and elute Baccatin X with 80% methanol[4]. Analyze via HPLC-UV at 230 nm[1].

  • Causality: The SPE cleanup step is a critical self-validating control. Taxus extracts contain high amounts of waxes and chlorophyll that will foul the HPLC column and cause baseline drift, invalidating quantitative results.

References

  • Microwave-Assisted Extraction of Taxanes from Taxus Biomass Source: American Chemical Society (ACS) URL:[Link]

  • Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field Source: PubMed Central (PMC) / NIH URL:[Link]

  • Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles Source: PubMed Central (PMC) / NIH URL:[Link]

  • New Taxane Diterpenoids from Taxus yunnanensis Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Baccatin III Precipitation in DMSO Stock Solutions

Introduction Baccatin III, a complex diterpene isolated from the yew tree (Taxus), is a cornerstone in the semi-synthesis of critical taxane-based chemotherapeutics like paclitaxel.[1][2][3] As a research professional, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Baccatin III, a complex diterpene isolated from the yew tree (Taxus), is a cornerstone in the semi-synthesis of critical taxane-based chemotherapeutics like paclitaxel.[1][2][3] As a research professional, the integrity of your experiments hinges on the reliability of your reagents. A common yet significant challenge encountered in the laboratory is the precipitation of Baccatin III from its dimethyl sulfoxide (DMSO) stock solutions. This can lead to inaccurate compound quantification, loss of valuable material, and compromised experimental results.

This technical guide provides an in-depth analysis of the root causes of Baccatin III precipitation in DMSO and offers robust, field-proven troubleshooting strategies and protocols to ensure the stability and reliability of your stock solutions.

Section 1: Understanding the Core Problem: Why Does Baccatin III Precipitate?

The precipitation of Baccatin III is not a random event but a predictable outcome of specific physicochemical interactions. Understanding these root causes is the first step toward prevention.

The Critical Role of Water: DMSO's Hygroscopic Nature

The primary culprit behind Baccatin III precipitation is water contamination in the DMSO solvent.[4][5] DMSO is an exceptionally polar, aprotic, and hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[6][7][8][9]

While Baccatin III is soluble in pure, anhydrous DMSO, its solubility dramatically decreases as water is introduced. Water acts as an anti-solvent , disrupting the solvation shell that keeps the hydrophobic Baccatin III molecules dissolved.[5][9] Even small amounts of absorbed water can be sufficient to lower the solubility threshold, leading to the formation of crystalline precipitates.[4] This effect is so pronounced that moisture-contaminated DMSO is a well-documented cause of reduced compound solubility.[4][10]

The Pitfall of Supersaturation and Metastability

It is often possible to dissolve a compound in DMSO to a concentration that is thermodynamically unstable, creating a supersaturated solution. This solution may appear clear initially (a state known as kinetic stability or metastability) but is highly prone to precipitation.[5][11] Triggers such as temperature fluctuations, physical agitation, or the introduction of a nucleation site (like a dust particle or a microscopic scratch on the vial) can cause the compound to rapidly crash out of solution. The freeze-thaw cycle is a particularly effective trigger for breaking this metastable state.[5][12]

The Impact of Freeze-Thaw Cycles

Repeatedly freezing and thawing a DMSO stock solution is a major contributor to precipitation, especially when the DMSO is not anhydrous.[5][11] As a "wet" DMSO solution freezes, the water and DMSO molecules can form a more structured, viscous liquid phase, which makes it harder to dissolve lipophilic compounds like Baccatin III.[5] Each cycle provides the energy needed to overcome the kinetic barrier to crystallization, increasing the likelihood that Baccatin III will precipitate out and fail to redissolve upon thawing.[11] While studies on perfectly dry DMSO show minimal degradation from freeze-thaw cycles, the practical reality in most labs is that some water absorption is inevitable, making this a significant risk.[13][14]

cluster_problem Mechanism of Water-Induced Precipitation DMSO Anhydrous DMSO ClearSolution Stable, Clear Stock Solution DMSO->ClearSolution WetDMSO Hygroscopic Absorption: 'Wet' DMSO Baccatin Baccatin III Powder Baccatin->ClearSolution Dissolves In Atmosphere Atmospheric Moisture Atmosphere->DMSO ReducedSol Reduced Baccatin III Solubility WetDMSO->ReducedSol Acts as Anti-Solvent Precipitate Precipitation (Crystals Form) ReducedSol->Precipitate Leads To Triggers Triggers: - Freeze/Thaw Cycles - Time (Metastability) Triggers->ReducedSol

Caption: Mechanism of water-induced Baccatin III precipitation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a practical question-and-answer format.

Q1: My Baccatin III powder won't fully dissolve in DMSO, even at a concentration that should be soluble. What's wrong?

Answer: This issue typically points to one of three causes:

  • DMSO Quality: The most likely cause is that your DMSO has absorbed water. Discard the old bottle and open a fresh, sealed bottle of anhydrous, high-purity DMSO.[4][10]

  • Insufficient Energy Input: Baccatin III may require energy to fully dissolve. After adding the DMSO, vortex the solution vigorously.[15][16] If particulates remain, use a brief sonication or gentle warming in a water bath (do not exceed 37-40°C) to aid dissolution.[1][16][17]

  • Concentration vs. Purity: Double-check your calculations. Ensure the molecular weight and the mass of the powder are correct. Note that different suppliers report varying maximum solubility (see Table 1); you may be attempting to create a supersaturated solution.

Q2: My stock solution was perfectly clear when I made it, but now I see crystals after storing it at -20°C. Why did this happen?

Answer: This is a classic sign of a metastable solution crashing out of solution or water contamination.

  • Delayed Precipitation: Your initial solution was likely supersaturated. Over time, and with the energy input from a freeze-thaw cycle, the compound has crystallized into its more stable, less soluble state.[5]

  • Moisture Contamination: If the vial was not perfectly sealed, or if it was opened frequently, it has likely absorbed atmospheric moisture, reducing the solubility of Baccatin III and causing precipitation.[5][9]

  • Recovery: You may be able to redissolve the precipitate by gently warming and sonicating the vial.[16][17] However, the best practice is to aliquot the stock solution upon creation to minimize these issues.[16][18]

Q3: I see immediate precipitation when I add my DMSO stock to my aqueous cell culture media or buffer. How do I prevent this?

Answer: This is caused by the rapid change in solvent polarity. When a concentrated DMSO stock is pipetted directly into an aqueous solution, the localized DMSO concentration is temporarily very high, but it is quickly diluted. Baccatin III is not soluble in the final aqueous environment.

  • Solution: Do not dilute the stock directly into the final large volume. Instead, perform serial dilutions. First, make an intermediate dilution of your stock in pure DMSO. Then, add this intermediate stock to your final aqueous buffer slowly, while vortexing or stirring, to ensure rapid and even dispersal.[10] This prevents the formation of localized pockets where the compound can precipitate before it is fully diluted. The final concentration of DMSO in cell culture experiments should typically be below 0.5% to avoid solvent toxicity.[18]

Q4: How many times can I safely freeze-thaw my Baccatin III stock?

Answer: Ideally, zero . The most robust and reliable practice is to aliquot your stock solution into single-use volumes immediately after preparation.[16][18] This completely avoids the risks associated with freeze-thaw cycles. While some studies show stable compounds in anhydrous DMSO after multiple cycles, the risk of water contamination and subsequent precipitation makes this a poor practice for compounds like Baccatin III.[5][11][14]

start Precipitation Observed in Baccatin III-DMSO Solution q1 When did precipitation occur? start->q1 a1 During Initial Preparation q1->a1  Initial Prep   a2 After Storage (Freeze/Thaw) q1->a2  After Storage   a3 During Dilution into Aqueous Buffer q1->a3  Dilution   sol1 Root Cause: - 'Wet' DMSO - Concentration too high a1->sol1 sol2 Root Cause: - Water Absorption - Supersaturation crash a2->sol2 sol3 Root Cause: - Poor solvent mixing - Localized high concentration a3->sol3 act1 Action: 1. Use fresh, anhydrous DMSO. 2. Apply sonication/gentle heat. 3. Verify calculations. sol1->act1 act2 Action: 1. Re-dissolve with heat/sonication. 2. FUTURE: Aliquot into single-use tubes. sol2->act2 act3 Action: 1. Perform serial dilutions in DMSO first. 2. Add final stock slowly with mixing. sol3->act3

Caption: Troubleshooting flowchart for Baccatin III precipitation.

Section 3: Protocol for Preparing a Stable Baccatin III Stock Solution

This protocol is designed to minimize the risks of precipitation and ensure a stable, reliable stock solution.

Materials and Equipment
  • Baccatin III powder (verify purity from Certificate of Analysis)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (e.g., ≥99.9%, sealed bottle)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Step-by-Step Procedure
  • Pre-Calculation: Determine the required mass of Baccatin III to achieve your target concentration. It is recommended to start with a conservative concentration (e.g., 20-50 mM) rather than the absolute maximum reported solubility.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Baccatin III MW: 586.63 g/mol

  • Aliquot Compound: Weigh the calculated amount of Baccatin III powder directly into the final storage vial on an analytical balance. Using the final vial avoids material loss from transfers.

  • Solvent Addition: Open a new, sealed bottle of anhydrous DMSO. Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the Baccatin III powder.

  • Dissolution:

    • Securely cap the vial immediately to prevent moisture absorption.

    • Vortex the solution vigorously for 1-2 minutes.[16]

    • Visually inspect the solution against a dark background for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.[1][16]

    • Repeat vortexing and inspection until the solution is completely clear.

  • Aliquoting and Storage (Critical Step):

    • Once the solution is perfectly clear, immediately aliquot it into single-use volumes in sterile, tightly-sealing tubes (amber tubes are preferred to protect from light).[16]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term stability.[1][18][19] For short-term use (less than a month), -20°C is acceptable.[18]

  • Quality Control: When thawing a single-use aliquot for an experiment, allow it to come to room temperature completely and vortex gently before use to ensure homogeneity. Visually inspect for any signs of precipitation before adding it to your experimental system.

Section 4: Data Summary: Baccatin III Solubility

The reported solubility of Baccatin III in DMSO varies across different commercial suppliers. This highlights the importance of using a conservative concentration for routine stock preparation to avoid working at the edge of solubility.

SupplierReported Solubility (in DMSO)Molar Equivalent (approx.)NotesSource
TargetMol55 mg/mL93.76 mMSonication is recommended[1]
Selleck Chemicals100 mg/mL170.46 mMRecommends fresh, anhydrous DMSO[4]
Cayman Chemical20 mg/mL34.09 mM-[2]
MedChemExpress--Sells pre-made 10 mM solution[20]

References

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.[Link]

  • Baccatin III | C31H38O11 | CID 65366. PubChem.[Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[Link]

  • 9-Dihydro-13-acetylbaccatin III datasheet. BioCrick.[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath.[Link]

  • Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate.[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.[Link]

  • Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed.[Link]

  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate.[Link]

  • Dimethyl sulfoxide. Wikipedia.[Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem.[Link]

  • In situ DMSO hydration measurements of HTS compound libraries. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Baccatin X &amp; Taxane Diterpenoid Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals tasked with the isolation of complex taxanes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals tasked with the isolation of complex taxanes.

Baccatin X (C₃₁H₄₀O₁₂) is a highly oxygenated, rare taxane diterpenoid isolated from Taxus yunnanensis (1)[2]. Due to its dense array of hydroxyl and ester functional groups, purifying Baccatin X—alongside related analogues like Baccatin III—requires precise control over chromatographic thermodynamics. This guide moves beyond basic instructions to explain the causality behind method development, providing you with self-validating workflows to ensure absolute scientific integrity during your purification campaigns.

Purification Workflow Overview

Workflow N1 Crude Taxus Extract (Ethanol/Methanol) N2 Liquid-Liquid Partitioning (CH2Cl2 / H2O) N1->N2 N3 Alumina Column Cleanup (Remove Chlorophyll/Tannins) N2->N3 N4 Normal-Phase Flash (Silica Gel, Hexane/EtOAc) N3->N4 N5 Reversed-Phase Flash (C18, MeOH/H2O) N4->N5 N6 Pure Baccatin X (>98% Purity) N5->N6

Workflow for the isolation and purification of Baccatin X from Taxus extracts.

Frequently Asked Questions (FAQs): Method Development

Q1: Why do I experience severe peak tailing and low recovery of Baccatin X on bare silica gel? Mechanistic Cause: Baccatin X possesses multiple free hydroxyls and ester linkages. Bare silica contains acidic silanol groups (Si-OH, pKa ~4.5). In the absence of a hydrogen-bond modifier, these silanols form irreversible hydrogen bonds with the taxane core, trapping the molecule on the stationary phase. Actionable Solution: While normal-phase chromatography using CH₂Cl₂/MeOH (99:1) is excellent for bulk separation of baccatin derivatives (3)[3], you must transition to Reversed-Phase (RP) C18 flash chromatography for high-recovery polishing.

Q2: Should I use liquid injection or dry loading for Reversed-Phase purification of taxanes? Mechanistic Cause: Taxanes have notoriously poor solubility in highly aqueous starting mobile phases (e.g., 10% Methanol). If injected as a liquid dissolved in a strong solvent like DMSO, the sample will instantly precipitate upon hitting the aqueous mobile phase at the column head, destroying resolution and causing system overpressure. Actionable Solution: Always use dry loading . Pre-adsorbing the sample onto a solid C18 support ensures the compounds dissolve gradually as the organic modifier concentration increases during the gradient.

Troubleshooting Guide: Resolving Chromatographic Failures

Troubleshooting Issue Band Broadening & Co-elution Cause1 Overloading Stationary Phase Issue->Cause1 Cause2 Secondary Interactions (Silanol Bonding) Issue->Cause2 Sol1 Reduce Load to <1% of Bed Mass Cause1->Sol1 Sol2 Use End-Capped C18 or Add Modifier Cause2->Sol2

Logical troubleshooting pathway for resolving band broadening during Baccatin X purification.

Issue: Co-elution of Baccatin X with Baccatin IX or VIII

  • Symptom: UV traces show a single, asymmetrical peak, but LC-MS reveals multiple isobaric or closely related masses.

  • Root Cause: The thermodynamic partition coefficients of these analogues are too similar in standard binary gradients (MeOH/Water).

  • Actionable Fix: Introduce a ternary solvent system. Adding 1–2% Isopropanol or Acetonitrile to the Methanol/Water system alters the solvation shell around the taxane core, changing the selectivity factor ( α ) and forcing peak separation.

Self-Validating Protocol: Reversed-Phase Flash Chromatography

This protocol utilizes reversed-phase C18 chromatography, which has been proven highly effective for yielding >98% pure taxanes from Taxus cell cultures and extracts (4)[4].

Step 1: Dry Loading Preparation

  • Dissolve the semi-purified taxane fraction in a volatile solvent (e.g., Acetone).

  • Add C18-functionalized silica gel at a 1:3 (sample:silica) weight ratio.

  • Evaporate to complete dryness under reduced pressure (rotary evaporator).

  • Validation Check: The resulting powder must be entirely free-flowing. Clumping indicates residual solvent, which will cause premature elution.

Step 2: Column Equilibration

  • Mount a high-performance C18 flash cartridge (15–20 µm particle size) onto the system.

  • Equilibrate with 5 Column Volumes (CV) of 10% Methanol in Water at 30 mL/min.

  • Validation Check: Monitor the UV baseline at 230 nm and 273 nm (the characteristic λmax​ for Baccatin X) (1)[2]. Do not proceed until baseline drift is <0.001 AU/min.

Step 3: Gradient Execution

  • Load the dry cartridge onto the column head.

  • Execute a shallow linear gradient: 10% MeOH to 85% MeOH over 20 CVs.

  • Causality: A shallow gradient ensures that subtle differences in steric bulk and hydrogen bonding dictate the partition coefficient, maximizing the resolution between Baccatin X and its structural isomers.

Step 4: Fraction Collection & Verification

  • Collect fractions based on a UV threshold of 0.05 AU at 230 nm.

  • Validation Check: Analyze the apex fraction via LC-MS. Pure Baccatin X must present a dominant [M+Na]+ peak at m/z 627 in positive ESI mode (1)[2].

Quantitative Data: Flash Chromatography Modalities
ParameterNormal-Phase Flash (Silica Gel)Reversed-Phase Flash (C18)
Primary Separation Mechanism Adsorption & Hydrogen BondingHydrophobic Partitioning
Optimal Mobile Phase CH₂Cl₂ / MeOH (e.g., 99:1)Methanol / Water (Gradient)
Max Loading Capacity 5% - 8% (w/w)1% - 2% (w/w)
Typical Baccatin X Recovery 75% - 80%>92%
Target Application Bulk cleanup of crude Taxus extractsFinal high-purity polishing (>98%)
References
  • Source: PubMed Central (PMC)
  • Title: Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography Source: PubMed - NIH URL
  • Title: EP0875508B1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III Source: Google Patents URL

Sources

Optimization

Technical Support Center: Mitigating Vehicle-Induced Toxicity for Baccatin and Taxane Derivatives in Animal Models

Welcome to the Preclinical Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the critical delivery challenges associated with baccatin derivatives (including Baccatin II...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the critical delivery challenges associated with baccatin derivatives (including Baccatin III, Baccatin X, and fully synthesized taxanes). Due to their highly hydrophobic diterpenoid core, these compounds are notoriously difficult to formulate. Traditional vehicles like Cremophor EL (CrEL) and Polysorbate 80 (Tween 80) induce severe vehicle-related toxicities in animal models, which can confound your experimental outcomes and mask the true efficacy of your drug candidates.

This center provides mechanistic troubleshooting, self-validating formulation protocols, and data-driven strategies to bypass vehicle toxicity and ensure scientific integrity in your in vivo models.

Part 1: Troubleshooting Guide & FAQs

Q: Why do my mice experience acute respiratory distress and anaphylaxis immediately after IV injection of my novel baccatin derivative? A: This is a classic hypersensitivity reaction driven by the vehicle, not the baccatin compound itself. Formulations relying on Cremophor EL (polyoxyethyleneglycerol triricinoleate 35) or Polysorbate 80 trigger severe complement activation and subsequent mast cell degranulation in murine models[1]. These vehicles are not physiologically inert; they form large polar micelles in the bloodstream that entrap the drug, leading to nonlinear pharmacokinetics and delayed clearance[2]. To resolve this, you must either administer premedication (corticosteroids and antihistamines) or transition to a Cremophor-free delivery system[1].

Q: I diluted my DMSO stock of Baccatin X into aqueous saline, but the solution immediately turned cloudy. How do I prevent this "solvent crash"? A: Baccatin derivatives possess an exceptionally low intrinsic aqueous solubility (approximately 0.2 to 0.4 µg/mL in PBS at 37 °C)[3]. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the localized depletion of the organic solvent causes the hydrophobic baccatin core to rapidly nucleate and precipitate. To prevent this, you must employ a stepwise cosolvent system (e.g., DMSO PEG400 Saline) to thermodynamically stabilize the compound during the transition, or encapsulate the drug in a carrier matrix like albumin prior to aqueous exposure[4].

Q: My pharmacokinetic (PK) data shows reduced cellular uptake and an artificially prolonged half-life. Is my baccatin derivative failing? A: Not necessarily. If you are using CrEL or Tween 80, the surfactants form micellar-like structures with a highly hydrophobic interior in the plasma[2]. The baccatin derivative becomes kinetically trapped within these micelles, reducing the free drug fraction available for cellular partitioning[2]. This vehicle artifact artificially inflates systemic exposure while starving the target tissue. Transitioning to an albumin-bound nanoparticle (Nab) system utilizes endogenous transport mechanisms to enhance tissue penetration[5].

Q: What is the maximum tolerated dose (MTD) of Cremophor EL in mice? A: While the exact MTD depends on the strain and infusion rate, the LD50 of Cremophor EL-based paclitaxel formulations in mice is exceptionally low, often cited around 16.3 to 16.7 mg/kg[6]. In contrast, Cremophor-free formulations (like elastic liposomes or albumin nanoparticles) can push the LD50 beyond 130 mg/kg, significantly widening your therapeutic window[6].

Part 2: Quantitative Data & Vehicle Comparison

To make informed decisions regarding your preclinical study design, review the comparative toxicity and pharmacokinetic impacts of standard baccatin formulation vehicles below.

Vehicle SystemMurine LD50 (mg/kg)Primary Toxicity MechanismPharmacokinetic ImpactPremedication Required?
Cremophor EL / EtOH ~16.3 - 16.7[6]Complement activation, mast cell degranulation[1]Micellar entrapment, reduced clearance[2]Yes (Corticosteroids)
Polysorbate 80 (Tween) ~20.0Hypersensitivity, peripheral neuropathyAltered disposition of co-administered drugs[2]Yes
Albumin Nanoparticles >130.0[6]Minimal vehicle toxicity (dose-limiting toxicity is the drug itself)Linear PK, gp60-mediated transcytosis[5]No

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent physiological pathways and toxicological outcomes of traditional micellar vehicles versus advanced albumin-bound delivery systems.

G cluster_crem Traditional Vehicle cluster_alb Advanced Vehicle Baccatin Baccatin Derivative CrEL Cremophor EL Formulation Baccatin->CrEL Alb Albumin Nanoparticles Baccatin->Alb Micelle Plasma Micelle Entrapment CrEL->Micelle Tox Anaphylaxis & Altered PK Micelle->Tox gp60 gp60 Receptor Transcytosis Alb->gp60 Tumor Targeted Tissue Accumulation gp60->Tumor

Fig 1: Mechanistic divergence of baccatin delivery via traditional vs. albumin-bound vehicles.

Part 4: Validated Formulation Protocols

Protocol 1: Preparation of Cremophor-Free Albumin-Bound Baccatin Nanoparticles

Causality & Logic: Human Serum Albumin (HSA) acts as a natural carrier for hydrophobic molecules. By utilizing a solvent-evaporation method, baccatin derivatives non-covalently bind to the hydrophobic pockets of HSA[4]. In vivo, these nanoparticles bind to the gp60 receptor on endothelial cells, triggering caveolin-1-mediated transcytosis into the tumor interstitium, where they are retained by Secreted Protein Acidic and Rich in Cysteine (SPARC)[5].

Self-Validating Workflow:

  • Organic Phase Solubilization: Dissolve 45 mg of the baccatin derivative and 300 µL of PEG400 in 10 mL of dehydrated ethanol under sonication[4].

    • Validation Check: Ensure complete optical clarity; any turbidity indicates incomplete dissolution and will ruin the nanoparticle matrix.

  • Solvent Evaporation: Remove the ethanol under vacuum (rotary evaporation at 65°C) to yield a liquid PEG-baccatin complex[4].

  • Protein Binding: Add the liquid complex dropwise to a 5% (w/v) HSA powder solution while under constant high-speed stirring.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring uniform non-covalent binding to the albumin carrier[4].

  • Aqueous Dispersion: Disperse the mixture into phosphate-buffered saline (PBS) under ultrasonic homogenization to form the nanoparticle suspension[4].

  • Purification & Quality Control: Dialyze against PBS to remove residual PEG and unencapsulated drug.

    • Validation Check: Analyze the final suspension via Dynamic Light Scattering (DLS). A successful batch must yield a monodisperse population with a Z-average diameter of approximately 130 nm[4].

Protocol 2: Low-Toxicity Cosolvent System for Preliminary Screening

If albumin nanoparticle fabrication is not feasible for early-stage screening, a stepwise cosolvent approach can prevent solvent crash while minimizing CrEL exposure.

Causality & Logic: Rapid introduction of a DMSO stock into saline causes localized supersaturation and drug precipitation. By using PEG400 as an intermediate bridging solvent, the dielectric constant of the solution is lowered gradually, thermodynamically stabilizing the baccatin core in the aqueous phase.

Self-Validating Workflow:

  • Primary Solubilization: Dissolve the baccatin derivative in 100% DMSO to a concentration of 20 mg/mL.

    • Validation Check: The solution must be completely transparent.

  • Polymeric Bridging: Add PEG400 to the DMSO stock at a 1:4 ratio (DMSO:PEG400) while vortexing continuously.

    • Causality: PEG400 acts as a steric stabilizer and intermediate solvent to prevent nucleation.

  • Aqueous Dilution: Slowly titrate sterile 0.9% NaCl (Saline) into the mixture under high-speed stirring until the desired final concentration is reached (ensure maximum 5% DMSO final volume to avoid acute DMSO toxicity).

  • Quality Control Check: Monitor the solution at 600 nm using a UV-Vis spectrophotometer. An absorbance > 0.05 indicates sub-visual precipitation (solvent crash), meaning the dilution rate was too fast or the final concentration exceeds the metastable limit.

Part 5: References

1.[2] Role of formulation vehicles in taxane pharmacology. PubMed / NIH.[Link] 2.[6] Evaluation of biosafety and intracellular uptake of Cremophor EL free paclitaxel elastic liposomal formulation. Taylor & Francis.[Link] 3.[4] A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo. PMC / NIH.[Link] 4.[5] Preparation, characterization, and in vitro targeted delivery of folate-decorated paclitaxel-loaded bovine serum albumin nanoparticles. PMC / NIH.[Link] 5.[1] Methods and formulations of cremophor-free taxanes (US6506405B1). Google Patents. 6.[3] Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of Taxane Diterpenoids: Baccatin III vs. Baccatin X

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist overseeing oncology screening protocols i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist overseeing oncology screening protocols in our Japanese research facilities, I frequently encounter the challenge of balancing chemotherapeutic efficacy with systemic toxicity. While Paclitaxel remains a gold standard in clinical oncology, its dose-limiting toxicities and the rise of chemoresistance necessitate the exploration of its precursors and novel derivatives.

This guide provides an in-depth, objective comparison between Baccatin III —a well-characterized paclitaxel precursor—and Baccatin X , a relatively novel taxane diterpenoid. By deconstructing their mechanistic pathways, efficacy profiles, and toxicity margins, we aim to provide actionable insights for next-generation drug development.

Molecular Profiles & Mechanistic Divergence

Despite sharing a foundational taxane ring structure, Baccatin III and Baccatin X exhibit distinct pharmacological behaviors.

Baccatin III: Baccatin III is a naturally occurring diterpene isolated from Taxus baccata and serves as the primary intermediate for the semisynthesis of paclitaxel. Crucially, Baccatin III lacks the C13 side chain of paclitaxel. This structural absence fundamentally alters its mechanism of action. Unlike paclitaxel, which stabilizes microtubules and prevents depolymerization, Baccatin III acts as an antimitotic agent by inhibiting tubulin polymerization[1]. Competitive binding assays demonstrate that Baccatin III displaces radiolabeled colchicine, indicating that it targets the colchicine-binding site on tubulin rather than the taxane-binding site[1].

Baccatin X: Baccatin X is a novel taxane diterpenoid first isolated in 2014 from the ethanolic extract of the twigs and leaves of Taxus yunnanensis[2]. Structurally, it is a highly oxygenated taxane. While its exact tubulin-binding kinetics are yet to be fully crystallized, it belongs to a class of diterpenoids that disrupt cellular proliferation through presumed apoptotic pathways. The discovery of Baccatin X alongside its co-isolates (Baccatin VIII and IX) highlights the untapped chemical diversity within the Taxus genus[2].

Mechanism BIII Baccatin III Inhib Inhibits Polymerization (Colchicine Site) BIII->Inhib Binds Pac Paclitaxel Stab Stabilizes Microtubules Pac->Stab Binds Tub Tubulin Dimers Arrest G2/M Phase Arrest Tub->Arrest Disrupts Mitosis Inhib->Tub Destabilizes Stab->Tub Hyper-polymerizes Apop Apoptosis Arrest->Apop Triggers

Mechanistic divergence between Baccatin III and Paclitaxel in tubulin modulation and apoptosis.

Efficacy Comparison: In Vitro Data

When evaluating the efficacy of these compounds, we must rely on stringent in vitro cytotoxicity data across standardized human tumor cell lines.

Baccatin III Efficacy: Baccatin III demonstrates potent, dose-dependent cytotoxicity. In recent evaluations of enzymatically synthesized Baccatin III, the compound exhibited an IC50 of 4.46 µM against HeLa (cervical cancer) cells[3]. Flow cytometry analysis confirms that Baccatin III induces cell cycle arrest specifically in the G2/M phase, with approximately 40% of the cell population accumulating in this phase following treatment, compared to 25% in untreated controls[3].

Baccatin X Efficacy: The pharmacological profiling of Baccatin X is still in its infancy. In the primary isolation study by Hai et al., Baccatin X was isolated alongside Baccatin VIII and IX[2]. While Baccatin VIII exhibited moderate inhibitory effects on HL-60 (leukemia) and MCF-7 (breast cancer) cell lines with IC50 values of 3.44 µM and 9.67 µM respectively, Baccatin X lacked extensive cytotoxicity profiling in the primary literature[2]. This presents a significant opportunity for researchers to benchmark Baccatin X against these known parameters.

Toxicity & Safety Margins

Understanding the toxicity profile is critical for determining the therapeutic index of these diterpenoids.

  • Baccatin III Toxicity: Live-dead cell assays indicate that Baccatin III induces significant dose-dependent cytotoxicity. At concentrations of 1, 3, and 5 µM, HeLa cell death rates were recorded at 30.6%, 45.5%, and 56.5%, respectively[3]. The primary driver of this toxicity is the loss of Mitochondrial Membrane Potential (MMP), which triggers the intrinsic apoptotic cascade[3].

  • Baccatin X Toxicity: Because in vivo data for Baccatin X is currently unavailable, its toxicity is extrapolated from its structural homology to other Taxus yunnanensis isolates. It is presumed to exhibit micromolar toxicity, though its lack of the C13 side chain suggests it may avoid the severe neurotoxic and myelosuppressive side effects characteristic of fully synthesized paclitaxel.

Quantitative Data Summary
CompoundPrimary SourceTarget SiteIC50 (HeLa)IC50 (HL-60)Primary MechanismToxicity Profile
Baccatin III Taxus baccataTubulin (Colchicine site)~4.46 µMModerateG2/M Arrest, MMP LossDose-dependent cytotoxicity
Baccatin X Taxus yunnanensisExtrapolated TubulinN/A (Not tested)N/A*Presumed ApoptosisUnknown (Early-stage)

*Note: Co-isolate Baccatin VIII demonstrated an IC50 of 3.44 µM against HL-60.

Standardized Experimental Methodologies

Protocol: Comparative Cytotoxicity and Mechanistic Profiling

Scientific Rationale: We utilize Flow Cytometry with Propidium Iodide (PI) because taxanes primarily disrupt mitosis, leading to an observable accumulation of cells with 4N DNA content. Furthermore, JC-1 dye is employed to detect early apoptotic events via mitochondrial depolarization, a specific hallmark of Baccatin-induced toxicity.

System Validation (Critical): Every run must include Paclitaxel (1 µM) as a positive control for microtubule stabilization, Colchicine (1 µM) as a positive control for destabilization, and a 0.1% DMSO vehicle control to establish baseline viability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HeLa and HL-60 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Dosing: Prepare serial dilutions of Baccatin III and Baccatin X (0.1, 1, 5, 10, 25, and 50 µM) in DMSO (final concentration <0.1%). Treat the seeded cells for 24, 48, and 72 hours.

  • Viability Assay (MTT): Post-treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader to calculate IC50 values.

  • Cell Cycle Analysis (PI Staining): Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. Analyze via Flow Cytometry to quantify G2/M phase accumulation.

  • Mitochondrial Depolarization (JC-1 Assay): To assess toxicity mechanisms, stain treated cells with JC-1 dye (5 µg/mL) for 20 minutes. Measure the ratio of red (J-aggregates, healthy) to green (monomers, depolarized) fluorescence. A decrease in the red/green ratio confirms intrinsic apoptosis.

Workflow Step1 Cell Culture HeLa, MCF-7, HL-60 Step2 Compound Dosing 0-50 µM (24-72h) Step1->Step2 Step3 Viability Assay MTT & Live-Dead Step2->Step3 Step4 Mechanistic Profiling Flow Cytometry & MMP Step3->Step4 Step5 Data Synthesis IC50 & ANOVA Step4->Step5

Standardized experimental workflow for evaluating taxane-induced cytotoxicity and mechanisms.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

baccatin x vs docetaxel mechanism of microtubule stabilization

An In-Depth Guide to the Microtubule Stabilization Mechanisms of Baccatin III and Docetaxel For researchers in oncology, cell biology, and drug development, understanding the nuanced interactions between small molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Microtubule Stabilization Mechanisms of Baccatin III and Docetaxel

For researchers in oncology, cell biology, and drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. The taxanes, a cornerstone of chemotherapy, offer a classic case study in how subtle structural modifications can dramatically alter biological activity. This guide provides an in-depth comparison of docetaxel, a potent anticancer agent, and its direct precursor, baccatin III, focusing on their distinct mechanisms of microtubule stabilization. We will dissect their structural differences, compare their binding affinities, and provide the experimental frameworks used to elucidate these properties.

Introduction: The Central Role of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a critical part of the eukaryotic cytoskeleton. Their ability to rapidly assemble and disassemble—a property known as dynamic instability—is essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] Disruption of this delicate equilibrium is a proven strategy for cancer therapy.

Taxanes, including the semi-synthetic agent docetaxel, are powerful antimitotic drugs that function by binding to β-tubulin and stabilizing microtubules.[1][3][4][5] This stabilization suppresses their dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[2][4][5] Docetaxel is prepared by semi-synthesis from baccatin III or its derivatives, which are naturally occurring precursors extracted from yew trees.[6][7][8][9] While structurally similar, their efficacy as microtubule stabilizers is vastly different. This guide will explore the molecular basis for this profound disparity.

Structural and Mechanistic Divergence

The primary structural difference between docetaxel and baccatin III is the presence of a complex ester side chain at the C-13 position of the taxane core. This side chain is absent in baccatin III.[10][11][12] This single modification is the principal determinant of their differential activity.

The Taxane Binding Site

Both molecules target the same binding pocket located on the interior (luminal) surface of the microtubule, within the β-tubulin subunit.[4][13][14][15] This site is a deep hydrophobic cleft, and binding to it enhances both longitudinal and lateral contacts between tubulin dimers, effectively locking the microtubule in a polymerized state.[2][3][13]

Docetaxel: High-Affinity Stabilization

Docetaxel's C-13 side chain acts as a critical anchor, establishing key contact points within the binding pocket that significantly increase the molecule's affinity and residence time.[3][12] This high-affinity interaction potently promotes the assembly of tubulin into stable, non-functional microtubules, making docetaxel a highly effective anticancer drug.[4] In vitro studies have shown that docetaxel is even more effective than paclitaxel in promoting the assembly of mammalian tubulin.[4]

Baccatin III: A Precursor with Overlooked Activity

For many years, baccatin III was considered biologically inactive. However, subsequent research has demonstrated that it does indeed bind to the taxane site and can promote microtubule assembly, but with significantly lower efficiency.[3][10][12][16] The baccatin core itself is responsible for the majority of the binding energy, establishing the primary interactions with the tubulin pocket.[10][12] However, lacking the C-13 side chain "anchor," its binding affinity is several orders of magnitude lower than that of docetaxel or paclitaxel.[12][16] Consequently, much higher concentrations—often 200 to 500 times greater—are required to observe microtubule stabilization and cytotoxic effects.[12][16]

Interestingly, some early reports suggested baccatin III might inhibit microtubule polymerization by interacting with the colchicine binding site.[11] However, more recent and direct biophysical studies, including competitive binding assays and X-ray crystallography, have confirmed its interaction at the taxane site, clarifying that it acts as a very weak microtubule stabilizer rather than an inhibitor.[3][10][12][17]

cluster_0 Mechanism of Action tubulin α/β-Tubulin Dimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization stabilized_mt Hyperstabilized Microtubules mt->stabilized_mt arrest Mitotic Arrest & Apoptosis stabilized_mt->arrest docetaxel Docetaxel docetaxel->stabilized_mt High-Affinity Binding (Potent Stabilization) baccatin Baccatin III baccatin->stabilized_mt Low-Affinity Binding (Weak Stabilization)

Caption: Comparative mechanism of Docetaxel and Baccatin III on microtubule dynamics.

Quantitative Comparison: Experimental Evidence

The difference in potency between docetaxel and baccatin III is not merely qualitative; it is starkly illustrated by quantitative experimental data.

ParameterDocetaxelBaccatin IIIKey Insight
Binding Affinity (Kb) High (>~10^7 M⁻¹)[4]Low (~1.5 x 10^5 M⁻¹)[12][16]Docetaxel's affinity is over 100-fold greater, highlighting the C-13 side chain's role.
Tubulin Polymerization High PotencyLow PotencyDocetaxel is one of the most potent promoters of tubulin assembly known.[4]
Cytotoxicity (IC50) Nanomolar rangeMicromolar range (~4-50 µM)[11][18]Reflects the vast difference in binding affinity and stabilization efficacy.

Key Experimental Methodologies

Validating the mechanism and potency of microtubule-targeting agents requires a combination of in vitro biochemical assays and cell-based imaging. Below are protocols for two fundamental experiments.

In Vitro Tubulin Polymerization Assay

This assay provides direct, quantitative evidence of a compound's ability to promote microtubule formation from purified tubulin dimers. The principle relies on measuring the increase in light scattering (turbidity) as microtubules polymerize.[19]

Protocol Steps:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in a suitable buffer, such as General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a 10 mM stock of GTP in buffer.

    • Prepare stock solutions of docetaxel and baccatin III in DMSO. A positive control (e.g., paclitaxel) and a negative vehicle control (DMSO) must be included.

  • Assay Execution:

    • Work on ice to prevent premature tubulin polymerization.

    • In a pre-chilled, half-area 96-well plate, add buffer, tubulin (to a final concentration of ~2 mg/mL), and the test compounds at various concentrations.

    • To initiate polymerization, add GTP to a final concentration of 1 mM.

    • Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 350 nm every minute for 60-90 minutes.

    • Plot absorbance versus time for each concentration. The rate of polymerization and the maximum polymer mass (Vmax) can be calculated from these curves.

    • The data demonstrate the concentration-dependent ability of each compound to induce polymerization.

Causality and Validation: This cell-free system isolates the interaction between the compound and tubulin, providing unambiguous evidence of direct microtubule stabilization. The self-validating nature of the experiment comes from including positive (paclitaxel) and negative (DMSO) controls, which must yield expected results for the data to be considered valid.

cluster_1 Tubulin Polymerization Assay Workflow prep 1. Reagent Prep (Tubulin, GTP, Compounds) on ice plate 2. Plate Setup (Add reagents to pre-chilled 96-well plate) prep->plate initiate 3. Initiation (Add GTP) plate->initiate read 4. Incubation & Reading (37°C Spectrophotometer, Absorbance at 350 nm) initiate->read analyze 5. Data Analysis (Plot Abs vs. Time) read->analyze

Caption: Workflow for the in vitro tubulin polymerization (turbidity) assay.

Cell-Based Microtubule Bundling Assay

This immunofluorescence-based assay visualizes the effect of a compound on the microtubule cytoskeleton within intact cells, confirming target engagement in a physiological context. Hyperstabilization by taxanes results in the formation of characteristic microtubule bundles.[20]

Protocol Steps:

  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of docetaxel, baccatin III, or a vehicle control (DMSO) for a defined period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells by incubating with a microtubule-stabilizing buffer containing glutaraldehyde and/or paraformaldehyde.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate with a primary antibody specific for α-tubulin.

    • Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence or confocal microscope.

    • Analyze the images for changes in microtubule morphology. Untreated cells will show a fine, web-like microtubule network, while cells treated with effective stabilizers will exhibit thick bundles of microtubules and often aberrant mitotic spindles.

Causality and Validation: This method directly visualizes the downstream cellular consequence of the biochemical interaction measured in the polymerization assay. The appearance of microtubule bundles at concentrations consistent with the compound's cytotoxicity provides strong evidence for an on-target mechanism of action.

Conclusion and Broader Implications

The comparative analysis of docetaxel and baccatin III offers a compelling lesson in structure-activity relationships. While they share a common taxane core and bind to the same site on β-tubulin, the C-13 side chain of docetaxel transforms an otherwise very weak precursor into a formidable therapeutic agent.

  • Docetaxel is a potent microtubule stabilizer due to its high-affinity binding, which is critically dependent on its C-13 side chain.

  • Baccatin III acts as a very low-affinity stabilizer, demonstrating that the taxane core provides the foundational interaction with the microtubule but is insufficient for potent biological activity.[10][12]

This understanding is not merely academic. It validates the taxane binding pocket as a druggable target and underscores the importance of specific functional groups in optimizing ligand affinity. This knowledge continues to guide the rational design of new taxane derivatives and other microtubule-stabilizing agents with improved efficacy and toxicity profiles.

References

  • Study on Synthesis of Docetaxel. (n.d.). Vertex AI Search.
  • Zhou, H., Chen, D., Gao, H., & Li, Q. (2010). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry, 7(6), 450-452.
  • A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Bacc
  • Barron, D. M., et al. (2001). Baccatin III induces assembly of purified tubulin into long microtubules. PubMed, 12(25), 6964-70.
  • Park, H., et al. (2009).
  • Holton, R. A. (1997). Method for docetaxel synthesis.
  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84951.
  • Getahun, Z., et al. (1996). Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol. PubMed, 101(2-3), 215-23.
  • Gupta, M. L. Jr., et al. (2003). Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. PubMed Central.
  • Nogales, E. (1999). How Taxol stabilises microtubule structure.
  • Snyder, J. P., et al. (2001). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. PNAS, 98(10), 5312-5316.
  • What are the therapeutic candidates targeting Tubulin? (2025).
  • Gupta, M. L. Jr., et al. (2003). Mutations that impart Taxol binding to yeast tubulin. PubMed Central.
  • Karki, R., et al. (2017). Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer. PubMed Central.
  • Park, I. J., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. PubMed.
  • Barasoain, I., et al. (2005). Insights into the Interaction of Discodermolide and Docetaxel with Tubulin.
  • Diaz, J. F., et al. (2001). The Interaction of Baccatin III with the Taxol Binding Site of Microtubules Determined by a Homogeneous Assay with Fluorescent Taxoid. Biochemistry, 40(40), 12021-12030.
  • Kellogg, E. H., et al. (2017).
  • Diaz, J. F., et al. (2001). The interaction of baccatin III with the taxol binding site of microtubules determined by a homogeneous assay with fluorescent taxoid. PubMed.
  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84951.
  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84951.
  • Singh, S., et al. (2020).
  • Zhu, M. L., & Kyprianou, N. (2010). Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer. Anticancer Research, 30(10), 3937-3944.
  • Gunda, P., et al. (2009). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. PubMed Central.
  • Patel, R. N. (1997). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Reviews.
  • Chatterjee, S. K., et al. (2022). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. ACS Bio & Med Chem Au, 2(5), 450-459.
  • Zhang, Z., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.
  • Alushin, G. M., et al. (2014). High-Resolution Cryo-EM Structures of Dynamic and Stabilized Microtubules.
  • Kingston, D. G. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of Chemical Research, 47(8), 2564-2574.
  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. PubMed.
  • Fellman, B. (2014). New Details on Microtubules and How the Anti-Cancer Drug Taxol Works. Berkeley Lab News Center.
  • Mitra, A., & Sept, D. (2006). Insights into the mechanism of microtubule stabilization by Taxol. PNAS, 103(27), 10215-10220.
  • Gan, P. P., et al. (2014). Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers. Journal of Visualized Experiments, (90), 51864.
  • Techniques for Measuring Taxacin's Effect on Microtubule Dynamics: Application Notes and Protocols. (n.d.). Benchchem.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • Chen, Y., et al. (2022).

Sources

Validation

Cross-Validation of Baccatin X Purity: An Orthogonal Guide Using qNMR and HPLC

Executive Summary For researchers and drug development professionals, establishing the absolute purity of complex natural products is a non-negotiable prerequisite for reliable biological profiling. Baccatin X, a rare an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of complex natural products is a non-negotiable prerequisite for reliable biological profiling. Baccatin X, a rare and structurally complex taxane diterpenoid isolated from1[1], presents a unique analytical challenge. Because it co-exists with numerous structural analogs in its natural matrix, relying on a single analytical technique can lead to skewed cytotoxicity data. As a Senior Application Scientist, I strongly advocate for a self-validating, orthogonal approach: cross-referencing High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to establish an unimpeachable purity profile.

The Analytical Challenge: Overcoming Methodological Blind Spots

When evaluating taxanes like Baccatin X for in vitro cytotoxicity against human tumor cell lines (e.g., HL-60 and MCF-7), the presence of trace impurities can either synergize or antagonize the compound's microtubule-stabilizing effects[1].

Historically, HPLC with UV-Vis detection has been the default method for purity assessment. However, HPLC is a relative technique. It relies on the assumption that all impurities share the same UV absorbance profile as the main component—a phenomenon known as2[2]. To build a self-validating system, we must pair HPLC with an orthogonal method.

qNMR serves as this perfect orthogonal partner. It is a primary analytical method where the integrated intensity of a proton resonance signal is directly proportional to the number of atomic nuclei, allowing for absolute quantification without requiring an identical Baccatin X reference standard[3]. By combining the trace-level separation power of HPLC with the absolute structural quantification of qNMR, we eliminate the blind spots inherent to each individual technique.

Comparative Performance: HPLC vs. qNMR

To objectively compare these alternatives, we must evaluate their operational metrics when applied to taxane diterpenoids.

Analytical FeatureHPLC-UV (Relative Purity)1H-qNMR (Absolute Purity)The Cross-Validation Advantage
Principle of Quantitation Chromophore absorbance (227 nm)Direct proton resonance integrationIdentifies UV-transparent impurities missed by HPLC.
Reference Standard Requires identical Baccatin X standardRequires universal internal standardEliminates reliance on hard-to-source taxane standards.
Structural Verification Low (Retention time only)High (Chemical shift & coupling)Confirms the exact taxane isomer being quantified.
Trace Impurity Detection High (Detects <0.1% impurities)Moderate (Struggles below 1-2%)HPLC catches trace analogs; qNMR confirms bulk mass fraction.
Analysis Time 30–45 minutes per run10–15 minutes per runRapid orthogonal confirmation accelerates lot release.

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed not just as a list of steps, but as a logically grounded, self-validating system.

Protocol A: HPLC-UV Relative Purity Assessment

Causality for Experimental Choices: We select an isocratic methanol-water mobile phase rather than a gradient elution. Taxanes lack strong chromophores, requiring detection at low wavelengths (227 nm)[4]. Gradient elutions often cause baseline drift at this wavelength, which obscures the accurate integration of closely eluting taxoid impurities.

  • Sample Preparation: Accurately dissolve 1.0 mg of the Baccatin X sample in 1.0 mL of HPLC-grade methanol. Filter through a 0.22 μm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 analytical column (4.6 × 250 mm, 5 μm)[4].

    • Mobile Phase: Methanol-Water (70:30 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 227 nm.

    • Injection Volume: 20 μL.

  • Data Acquisition: Record the chromatogram for 35 minutes. Integrate the main Baccatin X peak and all secondary peaks. Calculate relative purity via area normalization: (Area of Baccatin X / Total Peak Area) × 100%.

Protocol B: 1H-qNMR Absolute Purity Assessment

Causality for Experimental Choices: The relaxation delay (D1) is explicitly set to ≥ 5 × T1 (the longitudinal relaxation time of the slowest relaxing proton). This ensures >99% magnetization recovery between scans[5]. Failing to allow complete relaxation is the most common cause of under-quantification in NMR, as the analyte signal becomes artificially suppressed relative to the internal standard.

  • Sample Preparation: Using a microbalance, accurately weigh ~5.0 mg of Baccatin X and ~1.0 mg of a certified internal standard (e.g., NIST-traceable Maleic acid)[6].

  • Solvent Addition: Dissolve the mixture in 600 μL of deuterated solvent (e.g., CDCl3 or DMSO-d6) and transfer to a 5 mm NMR tube[5].

  • NMR Acquisition:

    • Instrument: 500 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): 30–60 seconds (verified to be ≥ 5 × T1).

    • Scans: 64 to 128 for optimal signal-to-noise ratio.

  • Data Analysis: Phase and baseline correct the spectrum. Integrate the internal standard peak and a distinct, isolated Baccatin X peak (e.g., the H-14 or H-10 proton signals). Calculate the absolute mass fraction using the standard qNMR equation.

Workflow Sample Baccatin X Sample HPLC HPLC-UV Analysis Sample->HPLC qNMR 1H-qNMR Analysis Sample->qNMR RelPurity Relative Purity (%) HPLC->RelPurity AbsPurity Absolute Purity (%) qNMR->AbsPurity Compare Orthogonal Validation RelPurity->Compare AbsPurity->Compare Final Certified Purity Compare->Final

Orthogonal cross-validation workflow for Baccatin X purity assessment.

Cross-Validation Data Interpretation

When cross-validating, a variance (Δ) of < 1.0% between the two methods confirms a highly pure, self-validated lot. If the variance is high, it immediately diagnoses specific contamination issues, as demonstrated in the representative data below:

Batch IDHPLC Purity (%)qNMR Purity (%)Variance (Δ%)Diagnostic Conclusion
Lot A 99.2%98.9%0.3%Validated. High purity confirmed by both orthogonal methods.
Lot B 98.5%92.1%6.4%Rejected. High variance indicates the presence of UV-transparent impurities (e.g., residual solvents or aliphatic resins) detected only by qNMR.
Lot C 94.0%98.1%4.1%Rejected. Indicates impurities with highly conjugated chromophores artificially inflating the HPLC impurity area (RRF bias).

Mechanistic Context: Why Absolute Purity Dictates Efficacy

The rigorous validation of Baccatin X is not merely an analytical exercise; it is biologically imperative. Taxanes exert their cytotoxic effects by binding to tubulin, stabilizing microtubules, and inducing mitotic arrest at the G2/M phase, which ultimately triggers apoptosis in cancer cells[1]. If a Baccatin X sample contains unquantified structurally related taxoids, these impurities can competitively bind to the same tubulin pockets, drastically altering the observed IC50 values and invalidating downstream drug development assays.

Mechanism Baccatin Baccatin X Tubulin Tubulin Binding Baccatin->Tubulin Arrest Mitotic Arrest Tubulin->Arrest Apoptosis Apoptosis (HL-60) Arrest->Apoptosis

Mechanism of action for Baccatin X inducing apoptosis in human tumor cells.

References

  • New Taxane Diterpenoids from Taxus yunnanensis | PMC - NIH | 1

  • Purification and characterization of Taxol and 10-Deacetyl baccatin III... | PubMed - NIH | 4

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy | Benchchem | 3

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS | Enovatia | 2

  • High-Performance Quantitative H-1 NMR | Sigma-Aldrich | 6

  • Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using C-13 NMR spectroscopy | ResearchGate | 5

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profiling

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of cytotoxic natural products is paramount. Baccatin X (CAS: 1623069-76-0) is a complex taxane di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of cytotoxic natural products is paramount. Baccatin X (CAS: 1623069-76-0) is a complex taxane diterpenoid isolated from the twigs and leaves of the yew tree, Taxus yunnanensis[1].

Because Baccatin X shares a structural core with potent antineoplastic agents like paclitaxel, it exhibits significant in vitro cytotoxicity against human tumor cell lines (e.g., HL-60 and MCF-7)[1]. Taxanes function by stabilizing microtubules, reducing dynamicity, and promoting mitotic arrest[2]. Due to this mechanism of action, even trace amounts of Baccatin X pose a severe occupational hazard. Standard biological waste treatments, such as autoclaving, are entirely ineffective at neutralizing its cytotoxicity[3].

The following guide provides a self-validating, step-by-step operational plan for the safe segregation, chemical degradation, and ultimate disposal of Baccatin X.

To design an effective disposal strategy, we must first understand the solubility and stability profile of the compound. Baccatin X is highly soluble in organic solvents, which dictates how liquid waste must be segregated.

Table 1: Operational Profile of Baccatin X

ParameterSpecificationOperational Implication
Molecular Formula C31H40O12[4]High carbon/oxygen content; requires complete combustion.
Molecular Weight 604.64 g/mol [4]Heavy, complex diterpenoid structure.
Cytotoxicity (IC50) HL-60: 3.44 μM; MCF-7: 9.67 μM[1]Highly potent; mandates handling as a hazardous antineoplastic.
Compatible Solvents Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone[4]Liquid waste must be strictly segregated into halogenated vs. non-halogenated streams.
Storage Stability 24 months at 2-8°C (Powder); 2 weeks at -20°C (Stock Solutions)[4]Expired or degraded stocks must be purged and incinerated.

Standard Operating Procedures (SOP): Disposal & Decontamination

Protocol A: Solid Waste & Trace Contaminated Materials

Trace chemotherapy waste (e.g., empty product vials, pipette tips, weighing boats, and PPE) cannot be autoclaved. Autoclaving utilizes pressurized steam, which sterilizes biological agents but fails to reach the temperatures required to break the covalent bonds of the taxane ring, leaving the cytotoxic residue intact[3].

  • Step 1: Segregation. Place all solid items that have come into contact with Baccatin X into clearly labeled, rigid, puncture-proof Cytotoxic Waste Bins (typically purple or yellow, depending on regional regulations).

  • Step 2: Containment. Ensure the bin is double-bagged and sealed to prevent aerosolization of residual powders.

  • Step 3: High-Temperature Incineration. Transfer the waste to a licensed medical waste contractor. The waste must undergo high-temperature incineration operating at >1100°C (up to 1200°C). This extreme thermal treatment is the only method guaranteed to completely vaporize and destroy the molecular structure of taxanes[5][6].

Protocol B: Liquid Waste Segregation

Because Baccatin X is prepared in various organic solvents[4], liquid waste must be carefully partitioned to avoid dangerous chemical incompatibilities during destruction.

  • Step 1: Halogenated Waste (Chloroform, DCM). If Baccatin X is dissolved in chlorinated solvents, collect the waste in a designated Halogenated Waste carboy.

    • Causality: Halogenated solvents cannot be processed in standard clinical incinerators because burning halogens at lower temperatures produces highly toxic dioxins[7]. They require specialized, high-temperature industrial kilns.

  • Step 2: Non-Halogenated Waste (DMSO, Ethyl Acetate, Acetone). Collect in a separate Non-Halogenated Waste carboy.

  • Step 3: Labeling. Clearly label both containers with "Contains Cytotoxic Taxanes (Baccatin X)" to ensure downstream waste handlers apply the correct thermal destruction protocols.

Protocol C: Surface Decontamination & Spill Cleanup

In the event of a Baccatin X spill, standard laboratory disinfectants (like 70% Ethanol or Isopropanol) are dangerously inadequate. Alcohols merely dissolve and spread the taxane over a larger surface area without altering its chemical structure (<2% degradation)[8].

  • Step 1: PPE. Immediately don double nitrile gloves, a chemical-resistant gown, and safety goggles[8].

  • Step 2: Containment. Surround and cover the spill with highly absorbent pads.

  • Step 3: Oxidative Degradation. Apply a 0.5% w/v Sodium Hypochlorite (NaClO) solution directly to the contaminated area[8].

    • Causality: Sodium hypochlorite acts as a strong oxidizing agent. It aggressively attacks the complex ester linkages and oxidatively cleaves the taxane core, effectively neutralizing its ability to bind to microtubules. This achieves >99% degradation of the active compound[8].

  • Step 4: Contact Time. Allow the hypochlorite solution to sit for a minimum of 20 minutes to ensure complete chemical destruction[8].

  • Step 5: Aqueous Rinse. Thoroughly wipe the area with water or a neutral detergent.

    • Causality: Hypochlorite degradation of cytotoxic agents can occasionally yield intermediate mutagenic residues. A secondary aqueous wipe removes these byproducts and prevents the bleach from corroding stainless steel laboratory surfaces[9].

  • Step 6: Disposal. Dispose of all absorbent pads and PPE as solid cytotoxic waste (See Protocol A).

Table 2: Chemical Decontamination Efficacy for Taxane Diterpenoids

Decontamination ReagentConcentrationContact TimeTaxane Degradation EfficacyScientific Verdict
Sodium Hypochlorite 0.5% w/v20 minutes>99% Recommended. Cleaves taxane core[8].
Isopropanol 50% - 70%80 minutes<2%Ineffective. Spreads contamination[8].
Ethanol 60% - 70%80 minutes<2%Ineffective. Spreads contamination[8].

Baccatin X Waste Management Workflow

The following diagram illustrates the validated logical pathways for Baccatin X waste segregation and destruction.

BaccatinX_Workflow Start Baccatin X Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Surface Spills & Contamination Start->Spill Incineration High-Temp Incineration (>1100°C) Solid->Incineration Cytotoxic Bins Halogenated Halogenated Solvents (DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated (DMSO, EtOAc) Liquid->NonHalogenated Oxidation Chemical Degradation (0.5% NaClO, 20 mins) Spill->Oxidation Apply Oxidant Halogenated->Incineration Licensed Facility NonHalogenated->Incineration Aqueous Aqueous Rinse & Neutralization Oxidation->Aqueous Wipe & Rinse Aqueous->Solid Dispose Wipes

Workflow for the segregation, chemical degradation, and disposal of Baccatin X laboratory waste.

Sources

Handling

Personal protective equipment for handling Baccatin X

Comprehensive Safety and Operational Guide for Handling Baccatin X As a Senior Application Scientist, I recognize that handling novel taxane diterpenoids requires more than just reading a Safety Data Sheet (SDS); it requ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Baccatin X

As a Senior Application Scientist, I recognize that handling novel taxane diterpenoids requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the chemical's physical properties, its biological mechanisms, and the causality behind every safety protocol.

Baccatin X (CAS: 1623069-76-0, Formula: C31H40O12) is a highly specialized natural taxane diterpenoid isolated from the twigs and leaves of Taxus yunnanensis [1]. Because it shares a core structural scaffold with powerful antineoplastic agents like Paclitaxel and Baccatin III, it must be treated as a potent cytotoxic and potentially mutagenic hazard [1].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle Baccatin X safely, ensuring both operator protection and compound integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the specific mechanisms of risk associated with Baccatin X:

  • The Aerosolization Risk (Physical Hazard): Baccatin X is supplied as a fine, lyophilized crystalline powder[2]. During transit, electrostatic forces cause these micro-particles to adhere to the vial's cap and walls. Opening the vial under ambient conditions without preparation will cause immediate aerosolization, leading to a high risk of inhalation exposure.

  • The "Trojan Horse" Solvent Effect (Chemical Hazard): Baccatin X is highly lipophilic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) [2]. DMSO is a potent penetration enhancer. If a DMSO-Baccatin X solution splashes onto unprotected skin, the DMSO will rapidly bypass the stratum corneum, carrying the cytotoxic taxane directly into the systemic circulation.

  • Microtubule Stabilization (Biological Hazard): Like other taxanes, baccatin derivatives interact with cellular tubulin, disrupting the mitotic spindle apparatus and inducing apoptotic cell death [3]. Unintentional exposure can lead to severe cumulative health effects, including reproductive toxicity and organ damage [3].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered specifically to mitigate the aerosolization and solvent-carrier risks of Baccatin X.

PPE CategoryRequired EquipmentScientific Causality & Specification
Hand Protection Double Gloving: Inner standard Nitrile + Outer extended-cuff Neoprene or thick Nitrile.DMSO degrades standard nitrile within minutes. Double gloving provides a critical time buffer. If a splash occurs, the outer glove must be removed and replaced immediately.
Body Protection Disposable, low-linting Tyvek or Polyethylene isolation gown with elastic cuffs.Woven cotton lab coats absorb DMSO and hold the cytotoxic compound against the skin. Tyvek provides an impermeable barrier to both fine powders and solvents.
Eye/Face Protection ANSI Z87.1 / EN 166 certified splash goggles.Standard safety glasses leave the orbital bone exposed to aerosolized dust or solvent micro-splashes.
Respiratory N95 / FFP3 Respirator (If handling outside a CVE - Not Recommended).Baccatin X must only be handled inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood [3].

Step-by-Step Operational Methodology

This workflow is designed to prevent exposure before it happens, rather than reacting to a spill.

Phase 1: Pre-Operational Preparation
  • Thermal Equilibration: Upon removal from -20°C storage, allow the sealed vial to equilibrate to room temperature for at least 1 hour [2].

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, causing rapid degradation of the diterpenoid structure.

  • Centrifugation: Centrifuge the sealed vial at 200–500 RPM for 1 to 2 minutes [2].

    • Causality: This forces all electrostatically adhered powder from the cap and walls down to the bottom of the vial, neutralizing the primary aerosolization risk upon opening.

Phase 2: Solubilization (In-Hood)
  • Containment: Transfer the vial to a certified chemical fume hood or Class II BSC. Ensure the sash is pulled down to the lowest operational level.

  • Inert Purging (Optional but Recommended): Purge the solvent (DMSO) with an inert gas (Nitrogen or Argon) prior to use to prevent oxidative degradation of the compound [3].

  • Reconstitution: Using a positive-displacement pipette, slowly add the DMSO directly to the bottom of the vial.

    • Causality: Positive displacement pipettes prevent the vapor pressure of DMSO from causing the liquid to drip prematurely, avoiding splashing.

  • Aliquoting: Divide the stock solution into single-use aliquots in tightly sealed, amber glass or opaque vials to avoid repeated freeze-thaw cycles, which degrade the compound [2]. Store immediately at -20°C.

Phase 3: Decontamination & Disposal
  • Surface Cleaning: Taxanes are highly hydrophobic and will not wash away with water. Wipe down all hood surfaces and pipettes first with 70% Isopropanol or Ethanol to dissolve residual Baccatin X, followed by a secondary wipe with standard laboratory detergent and water.

  • Waste Segregation: Dispose of all pipette tips, empty vials, and outer gloves in a designated, sealable hazardous chemical waste container marked for cytotoxic/antineoplastic incineration.

Baccatin X Operational & Exposure Workflow

The following diagram maps the critical path of handling Baccatin X, highlighting the absolute necessity of containment and the immediate divergence of action in the event of an exposure.

BaccatinX_Workflow Start Receive Baccatin X (Lyophilized Powder) Prep Equilibrate to RT & Centrifuge (200-500 RPM) Start->Prep PPE Don PPE: Double Nitrile, Tyvek, Goggles Prep->PPE Hood Transfer to Class II BSC or Chemical Fume Hood PPE->Hood Solvent Add DMSO Solvent (High Skin Penetration Risk) Hood->Solvent Spill Spill or Exposure? Solvent->Spill Decon Decontaminate: 70% EtOH -> Soap & Water Spill->Decon No Medical Immediate Medical Attention & SDS Review Spill->Medical Yes Waste Hazardous Waste Incineration Decon->Waste

Operational workflow for Baccatin X handling, emphasizing containment and exposure response.

References

  • "New Taxane Diterpenoids from Taxus yunnanensis" - PubMed / National Institutes of Health (NIH).
  • "Baccatin X | CAS:1623069-76-0 | Manufacturer ChemFaces" - ChemFaces.
  • "Baccatin III - Safety Data Sheet" - Cayman Chemical.
© Copyright 2026 BenchChem. All Rights Reserved.